Hexyl 4-bromobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
138547-96-3 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
hexyl 4-bromobenzoate |
InChI |
InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
ICSCLXFUGFLYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Hexyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically an ester of 4-bromobenzoic acid and hexanol. While not as extensively documented as its methyl or ethyl ester counterparts, its chemical properties can be largely understood through the analysis of related compounds and standard organic chemistry principles. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis, and relevant data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who may be interested in synthesizing or utilizing this compound.
Chemical and Physical Properties
Direct experimental data for this compound is limited. The following tables summarize key physical and chemical properties, with some values being estimations based on data from closely related compounds such as hexyl benzoate, ethyl 4-bromobenzoate, and 4-bromobenzoic acid.
General Properties
| Property | Value | Source/Basis for Estimation |
| Molecular Formula | C₁₃H₁₇BrO₂ | Calculated |
| Molecular Weight | 285.18 g/mol | Calculated |
| CAS Number | 138547-96-3 | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Based on hexyl benzoate and ethyl 4-bromobenzoate[2] |
| Odor | Likely a faint, pleasant, or woody-green, balsamic odor | Based on hexyl benzoate[3] |
Physicochemical Data
| Property | Estimated Value | Source/Basis for Estimation |
| Boiling Point | > 272 °C at 760 mmHg | Higher than hexyl benzoate (272 °C) due to the heavier bromine atom[3][4] |
| Density | ~1.1-1.2 g/mL at 25 °C | Higher than hexyl benzoate (~0.98 g/mL) and lower than ethyl 4-bromobenzoate (1.403 g/mL)[2] |
| Refractive Index (n20/D) | ~1.51-1.53 | Interpolated between hexyl benzoate (~1.49) and ethyl 4-bromobenzoate (~1.54)[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) | General solubility of long-chain esters and based on data for hexyl benzoate and 4-bromobenzoic acid[4][5] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid as a catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure and may require optimization for yield and purity.
Materials:
-
4-Bromobenzoic acid
-
1-Hexanol (n-hexyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if using toluene)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromobenzoic acid (1.0 equivalent) and an excess of 1-hexanol (e.g., 3-5 equivalents). The excess alcohol helps to drive the equilibrium towards the product.[6]
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] For more efficient water removal, the reaction can be set up with a Dean-Stark apparatus using toluene as a co-solvent.[7]
-
Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If toluene was used, it can be removed under reduced pressure. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Spectroscopic Data (Predicted)
No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on data from analogous compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum (in CDCl₃) would show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~7.5-7.7 | Doublet | 2H | Aromatic protons meta to the ester group |
| ~4.3 | Triplet | 2H | -OCH₂- protons of the hexyl group |
| ~1.7 | Quintet | 2H | -OCH₂CH₂- protons of the hexyl group |
| ~1.3-1.5 | Multiplet | 6H | -(CH₂)₃- protons of the hexyl group |
| ~0.9 | Triplet | 3H | -CH₃ protons of the hexyl group |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum (in CDCl₃) would exhibit the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester carbonyl) |
| ~131-132 | Aromatic C-H |
| ~129-130 | Aromatic C-H |
| ~128 | Aromatic C-Br |
| ~129 | Quaternary aromatic C |
| ~65 | -OCH₂- |
| ~31 | -CH₂- |
| ~28 | -CH₂- |
| ~25 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for an aromatic ester:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Weak-Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1715-1730 | Strong | C=O (ester carbonyl) stretch[8][9] |
| ~1250-1310 | Strong | Asymmetric C-O-C stretch[8] |
| ~1100-1130 | Strong | Symmetric O-C-C stretch[8] |
| ~1000-1100 | Medium-Strong | Aromatic C-Br stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely include the loss of the hexyl group and the formation of the 4-bromobenzoyl cation.
| m/z | Assignment |
| 284/286 | [M]⁺ |
| 201/203 | [M - C₆H₁₁]⁺ |
| 183/185 | [BrC₆H₄CO]⁺ |
| 155/157 | [BrC₆H₄]⁺ |
| 85 | [C₆H₁₃]⁺ |
Biological Activity and Applications in Drug Development
Currently, there is a lack of publicly available information on the specific biological activities or signaling pathways associated with this compound. While 4-bromobenzoic acid and its derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, the hexyl ester itself has not been a focus of published research in this area.[10][11] Long-chain alkyl benzoates are generally considered to have low toxicity.[12]
The presence of the bromine atom on the aromatic ring makes this compound a potential candidate for use in reactions such as Suzuki or Heck coupling to build more complex molecules. The lipophilicity imparted by the hexyl chain could be a desirable feature in modulating the pharmacokinetic properties of a potential drug candidate.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, but it is prudent to avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide provides a summary of the available and predicted chemical properties of this compound. While direct experimental data is scarce, a reliable profile of the compound can be constructed by drawing on information from analogous structures. The provided synthesis protocol offers a practical starting point for its preparation. Further research is needed to elucidate any potential biological activities and explore its applications in drug development and other fields.
References
- 1. 4-bromobenzoate | CAS#:16449-27-7 | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hexyl benzoate, 6789-88-4 [thegoodscentscompany.com]
- 4. Hexyl benzoate | C13H18O2 | CID 23235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cas 586-76-5,4-Bromobenzoic acid | lookchem [lookchem.com]
- 11. Page loading... [guidechem.com]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
An In-Depth Technical Guide to the Molecular Structure of Hexyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl 4-bromobenzoate is an organic compound belonging to the ester family, specifically a benzoate ester. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and predicted spectral data. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from analogous compounds, to present a robust theoretical profile. The guide includes a detailed, generalized experimental protocol for its synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a discussion on its potential biological activity based on structurally related compounds. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers in drug development and related scientific fields.
Molecular Structure and Identification
This compound consists of a 4-bromobenzoyl group attached to a hexyl chain through an ester linkage. The aromatic ring is substituted with a bromine atom at the para position relative to the ester group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-bromobenzoic acid, hexyl ester; Benzoic acid, 4-bromo-, hexyl ester |
| CAS Number | 138547-96-3[1] |
| Molecular Formula | C₁₃H₁₇BrO₂[1] |
| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(C=C1)Br[1] |
| InChI | InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3[1] |
| PubChem CID | 328886[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 285.18 g/mol |
| Monoisotopic Mass | 284.04119 Da |
| Topological Polar Surface Area | 26.3 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 7 |
| XLogP3 | 4.8 |
| Physical Description | Expected to be a liquid or low-melting solid at room temperature |
Synthesis
A standard and reliable method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 4-bromobenzoic acid and 1-hexanol.
Materials:
-
4-bromobenzoic acid
-
1-hexanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 4-bromobenzoic acid and 3-5 equivalents of 1-hexanol.
-
Slowly add a catalytic amount (e.g., 5% mol) of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 1-hexanol.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | Doublet | 2H | Ar-H (ortho to -COO) |
| ~ 7.55 | Doublet | 2H | Ar-H (meta to -COO) |
| ~ 4.25 | Triplet | 2H | -OCH₂- |
| ~ 1.70 | Quintet | 2H | -OCH₂CH₂- |
| ~ 1.40 - 1.25 | Multiplet | 6H | -(CH₂)₃- |
| ~ 0.85 | Triplet | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.0 | C=O (ester carbonyl) |
| ~ 131.5 | Ar-C (ortho to -COO) |
| ~ 130.0 | Ar-C (ipso to -COO) |
| ~ 128.0 | Ar-C (meta to -COO) |
| ~ 127.5 | Ar-C (para to -COO, C-Br) |
| ~ 65.5 | -OCH₂- |
| ~ 31.5 | -CH₂- |
| ~ 28.5 | -CH₂- |
| ~ 25.5 | -CH₂- |
| ~ 22.5 | -CH₂- |
| ~ 14.0 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for an aromatic ester.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3080 | Medium-Weak | Aromatic C-H stretch |
| ~ 2950, 2860 | Medium | Aliphatic C-H stretch |
| ~ 1720 | Strong | C=O stretch (ester carbonyl)[2][3] |
| ~ 1600, 1485 | Medium-Weak | Aromatic C=C stretch |
| ~ 1270 | Strong | Asymmetric C-O-C stretch |
| ~ 1100 | Strong | Symmetric C-O-C stretch |
| ~ 1010 | Medium | In-plane C-H bend (aromatic) |
| ~ 850 | Strong | Out-of-plane C-H bend (p-disubstituted aromatic) |
| ~ 750 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an ester.
Table 6: Predicted Key Mass Spectrometry Fragments
| m/z | Ion |
| 284/286 | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |
| 201/203 | [M - C₆H₁₁]⁺ (Loss of hexyl radical) |
| 183/185 | [BrC₆H₄CO]⁺ (Acylium ion, often the base peak) |
| 155/157 | [BrC₆H₄]⁺ (Loss of CO from acylium ion) |
| 85 | [C₆H₁₃]⁺ (Hexyl cation) |
Potential Biological Activity and Signaling Pathways
Long-chain parabens have been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ).[4][5] This interaction can initiate a signaling cascade typically triggered by estradiol, potentially leading to the transcription of estrogen-responsive genes. Such activity has been linked to concerns about reproductive health and an increased risk of certain cancers.[7][8] Given that this compound possesses a long alkyl chain, it is plausible that it could also interact with estrogen receptors.
Conclusion
This technical guide provides a detailed theoretical framework for the molecular structure, properties, synthesis, and potential biological activity of this compound. While direct experimental data remains scarce, the predictions based on established chemical principles and data from analogous compounds offer a valuable resource for researchers. The provided synthesis protocol is robust, and the predicted spectral data can serve as a benchmark for future experimental work. The discussion on potential endocrine-disrupting activity highlights an area for further toxicological and pharmacological investigation, particularly within the context of drug development and safety assessment. Further empirical studies are necessary to validate these theoretical predictions and fully elucidate the characteristics of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safecosmetics.org [safecosmetics.org]
- 6. ewg.org [ewg.org]
- 7. health.clevelandclinic.org [health.clevelandclinic.org]
- 8. bcpp.org [bcpp.org]
An In-depth Technical Guide to the Synthesis of Hexyl 4-Bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of hexyl 4-bromobenzoate, a valuable intermediate in organic synthesis. The primary and most direct route for its preparation is the Fischer esterification of 4-bromobenzoic acid with hexan-1-ol. This method is cost-effective and procedurally straightforward, making it suitable for both laboratory-scale and larger-scale production.
Core Synthesis Pathway: Fischer Esterification
The synthesis of this compound is achieved through the acid-catalyzed esterification of 4-bromobenzoic acid with hexan-1-ol. The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the hydroxyl group of hexan-1-ol leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the final ester product. The use of an excess of the alcohol or the removal of water as it is formed drives the reaction equilibrium towards the product.[1][2][3]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.
Materials:
-
4-Bromobenzoic acid
-
Hexan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid and an excess of hexan-1-ol (typically 3 to 5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-5 mol% relative to the carboxylic acid) to the reaction mixture.
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of the alcohol or the solvent used. Typical reaction times range from 4 to 24 hours.[1] To drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus with toluene as the solvent.
-
Work-up:
-
After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.
-
If an excess of alcohol was used as the solvent, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromobenzoic acid | 1.0 equivalent | Starting material. |
| Hexan-1-ol | 3.0 - 5.0 equivalents | Acts as both reactant and solvent. Using a large excess helps to drive the reaction equilibrium towards the product. |
| Catalyst | ||
| Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | Common strong acid catalysts for Fischer esterification.[2] |
| Reaction Conditions | ||
| Temperature | Reflux (typically 130-160 °C) | The reaction is generally carried out at the boiling point of the alcohol or the azeotropic mixture. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by appropriate analytical techniques (e.g., TLC, GC). |
| Yield | ||
| Expected Yield | 60-90% | The yield can be influenced by the efficiency of water removal and the reaction time. A study on the esterification of benzoic acid with hexanol showed a conversion of 67.5% at 75°C.[4] |
Synthesis Pathway Visualization
The following diagram illustrates the Fischer esterification pathway for the synthesis of this compound.
Caption: Fischer Esterification of 4-Bromobenzoic Acid with Hexan-1-ol.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Physical Properties of Benzoate Esters: A Focus on Hexyl 4-bromobenzoate Analogues
Introduction
This technical guide aims to provide an in-depth overview of the physical properties of Hexyl 4-bromobenzoate. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for this compound. Therefore, this guide will focus on the physical properties of its closely related and well-characterized analogues: Ethyl 4-bromobenzoate and Methyl 4-bromobenzoate. This information can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the physicochemical characteristics of similar aromatic esters. The guide will also present general experimental protocols for the synthesis and characterization of such compounds.
Quantitative Data Presentation
The physical properties of Ethyl 4-bromobenzoate and Methyl 4-bromobenzoate are summarized in the table below for easy comparison. These values have been compiled from various chemical data sources.
| Property | Ethyl 4-bromobenzoate | Methyl 4-bromobenzoate |
| Molecular Formula | C₉H₉BrO₂[1][2][3][4][5] | C₈H₇BrO₂[6][7][8] |
| Molecular Weight | 229.07 g/mol [2][3][5] | 215.04 g/mol [6] |
| Melting Point | 18°C[9] | 77-81 °C[10][11] |
| Boiling Point | 131 °C at 14 mmHg[3][4][12] | Not available |
| Density | 1.403 g/mL at 25 °C[3][4] | 1.69 g/cm³[10][13] |
| Refractive Index (n20/D) | 1.544[3][4] | 1.550 (estimate)[13] |
| Solubility | Slightly soluble in water; soluble in polar solvents.[9] | Insoluble in water.[10] Soluble in Chloroform (Slightly), Methanol (Slightly).[13] |
Experimental Protocols
While a specific protocol for this compound is unavailable, the synthesis of this compound would typically follow a standard esterification procedure. A general method is provided below.
General Synthesis of this compound via Fischer Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1 equivalent), hexan-1-ol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). A suitable solvent such as toluene can be used to facilitate the reaction and allow for azeotropic removal of water.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash it sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Characterization Techniques:
The structural confirmation of the synthesized this compound would involve standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the methylene protons of the hexyl chain, and the terminal methyl group. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR would display distinct peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the carbons of the hexyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. Characteristic peaks for the C-O stretching and the aromatic C-H and C=C bonds would also be present.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.
Mandatory Visualization
The following diagram illustrates a general logical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and characterization of a chemical compound.
References
- 1. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]
- 2. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]
- 4. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]
- 5. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 6. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 8. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 9. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 11. 对溴苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 13. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]
Hexyl 4-bromobenzoate: A Technical Guide
CAS Number: 138547-96-3
This technical guide provides an in-depth overview of Hexyl 4-bromobenzoate, a benzoate ester of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and visual representations of the synthetic workflow and a potential metabolic pathway.
Chemical and Physical Properties
This compound is an aromatic ester characterized by a hexyl chain attached to a 4-bromobenzoate core. The presence of the bromine atom and the ester functional group makes it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 138547-96-3 | [1] |
| Molecular Formula | C₁₃H₁₇BrO₂ | [1] |
| Molecular Weight | 285.18 g/mol | [1] |
| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(C=C1)Br | [1] |
| InChI | InChI=1S/C13H17BrO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 7 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be readily achieved through the Fischer esterification of 4-bromobenzoic acid with hexan-1-ol, using a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[2][3]
Materials:
-
4-Bromobenzoic acid
-
Hexan-1-ol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Dean-Stark apparatus (optional)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 equivalent) and an excess of hexan-1-ol (e.g., 5-10 equivalents). The alcohol can serve as both reactant and solvent.[4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser (and a Dean-Stark trap if using toluene as a co-solvent to azeotropically remove water) and heat the mixture to reflux. The reaction temperature will be determined by the boiling point of the alcohol or the azeotropic mixture.[2][5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromobenzoic acid) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Visualization of Processes
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Fischer esterification workflow for this compound.
Potential Metabolic Pathway
While specific signaling pathways for this compound are not extensively documented, a probable metabolic fate involves enzymatic hydrolysis of the ester bond, a common pathway for many ester-containing xenobiotics.[6] This hydrolysis would yield 4-bromobenzoic acid and hexan-1-ol.
Caption: Postulated metabolic hydrolysis of this compound.
Biological Activities and Applications in Drug Development
Benzoic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[7] The esterification of such molecules is a common strategy in drug design to modulate properties like lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME). The introduction of a hexyl ester group significantly increases the lipophilicity of the 4-bromobenzoic acid core.
Esters are often employed as prodrugs to enhance the bioavailability of a parent carboxylic acid.[6] The ester is designed to be hydrolyzed in vivo by esterases to release the active drug.[6] While specific studies on the biological activities of this compound are limited, its structure suggests potential as an intermediate in the synthesis of more complex pharmaceutical agents or as a candidate for prodrug design. The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to build more elaborate molecular architectures for drug discovery programs.[8][9]
References
- 1. guidechem.com [guidechem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Spectroscopic Data of Hexyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Hexyl 4-bromobenzoate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values based on the analysis of homologous alkyl 4-bromobenzoates, primarily methyl and ethyl 4-bromobenzoate. These predictions offer a valuable reference for the identification and characterization of this compound in a laboratory setting.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are predicted based on the known data of shorter-chain alkyl 4-bromobenzoates and general principles of spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent are presented in Table 1. The signals are assigned to the respective protons in the molecule.
Table 1. Predicted ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.89 | Doublet | 2H | Aromatic Protons (ortho to -COO) |
| ~7.60 | Doublet | 2H | Aromatic Protons (ortho to -Br) |
| ~4.30 | Triplet | 2H | -OCH₂- |
| ~1.75 | Quintet | 2H | -OCH₂CH ₂- |
| ~1.35-1.45 | Multiplet | 6H | -(CH₂)₃- |
| ~0.92 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are detailed in Table 2.
Table 2. Predicted ¹³C NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | C=O (Ester Carbonyl) |
| ~131.8 | Aromatic C-H |
| ~131.2 | Aromatic C-H |
| ~129.5 | Aromatic C-Br |
| ~128.0 | Aromatic C-COO |
| ~65.5 | -OCH₂- |
| ~31.5 | -CH₂- |
| ~28.7 | -CH₂- |
| ~25.6 | -CH₂- |
| ~22.6 | -CH₂- |
| ~14.0 | -CH₃ |
IR (Infrared) Spectroscopy
The expected characteristic infrared absorption bands for this compound are listed in Table 3.
Table 3. Predicted IR Spectroscopic Data for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1590 | Medium | C=C stretch (aromatic) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ester) |
| ~1010 | Medium | C-Br stretch |
| ~750 | Strong | C-H bend (aromatic, para-disubstituted) |
MS (Mass Spectrometry)
The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
Table 4. Predicted Mass Spectrometry Data for this compound.
| m/z | Assignment |
| 284/286 | [M]⁺ (Molecular ion) |
| 201/203 | [BrC₆H₄COOH]⁺ |
| 183/185 | [BrC₆H₄CO]⁺ |
| 155/157 | [BrC₆H₄]⁺ |
| 85 | [C₆H₁₃]⁺ |
Experimental Protocols
A standard and effective method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid as a catalyst.
Synthesis of this compound via Fischer Esterification
Materials:
-
4-Bromobenzoic acid
-
1-Hexanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-bromobenzoic acid (1 equivalent), 1-hexanol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Add a suitable solvent such as toluene to the flask.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-bromobenzoic acid) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Characterization: The purified product should be characterized using the spectroscopic techniques outlined above (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Visualization of Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic methods.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Potential Biological Activity of Hexyl 4-bromobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Hexyl 4-bromobenzoate is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on the known biological profiles of structurally related compounds, including 4-bromobenzoic acid, its shorter-chain alkyl esters, and other benzoic acid derivatives like parabens. The information presented herein is intended to guide future research and should not be considered as established fact.
Introduction
This compound is an organic compound featuring a benzene ring substituted with a bromine atom and a hexyl ester group. While its primary applications have been in chemical synthesis, its structural similarity to compounds with known biological activities suggests it may possess interesting pharmacological or toxicological properties. This document explores the potential biological activities of this compound by examining the structure-activity relationships of analogous molecules.
Physicochemical Properties (Inferred)
A comprehensive understanding of a compound's biological potential begins with its physicochemical properties. While experimental data for this compound is scarce, we can infer certain characteristics based on its structure. The presence of the hexyl chain significantly increases its lipophilicity compared to its methyl or ethyl ester counterparts. This property is likely to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological membranes.
Potential Biological Activities
Based on the activities of related compounds, this compound could potentially exhibit the following biological effects:
Antimicrobial and Antifungal Activity
Structure-Activity Relationship of Benzoic Acid Esters:
A well-established principle in the study of benzoic acid esters, such as the parabens (esters of 4-hydroxybenzoic acid), is that their antimicrobial and antifungal efficacy tends to increase with the length of the alkyl chain.[1][2][3][4] This is attributed to the increased lipophilicity, which facilitates the disruption of microbial cell membranes.[5] Therefore, it is plausible that this compound, with its C6 alkyl chain, could possess more potent antimicrobial and antifungal properties than the more commonly studied methyl and ethyl 4-bromobenzoates. The antimicrobial spectrum of parabens is broad, with greater activity against Gram-positive bacteria and fungi than Gram-negative bacteria.[2][4]
Potential Mechanism of Action:
The primary mechanism of antimicrobial action for many benzoic acid derivatives is the disruption of cell membrane integrity.[5] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic hexyl chain of this compound would be expected to readily insert into the lipid bilayer of microbial membranes.
Cytotoxicity and Toxicological Profile
The toxicological data available for 4-bromobenzoic acid and its shorter-chain esters indicate a potential for this compound to exhibit some level of toxicity. It is important to note that increased lipophilicity, while potentially enhancing antimicrobial activity, can also lead to increased toxicity in higher organisms.
Summary of Toxicological Data for Related Compounds:
| Compound | CAS Number | Acute Oral Toxicity | Skin Irritation | Eye Irritation |
| 4-Bromobenzoic acid | 586-76-5 | Harmful if swallowed | Causes skin irritation | Causes serious eye irritation |
| Methyl 4-bromobenzoate | 619-42-1 | Data not available | Causes skin irritation | Causes serious eye irritation |
| Ethyl 4-bromobenzoate | 5798-75-4 | Data not available | Data not available | Data not available |
This data is compiled from safety data sheets and should be considered for hazard identification purposes.
Given this information, it is reasonable to hypothesize that this compound may be harmful if ingested and could act as a skin and eye irritant. Thorough toxicological evaluation would be a critical step in the investigation of this compound.
Other Potential Activities
Derivatives of benzoic acid have been explored for a wide range of biological activities.[6][7][8] While highly speculative, the structural motifs within this compound could warrant investigation into other areas, such as:
-
Enzyme Inhibition: The aromatic ring and ester functionality could allow for interactions with the active sites of various enzymes.
-
Receptor Modulation: Halogenated aromatic compounds are known to interact with a variety of cellular receptors.
Experimental Protocols
To investigate the potential biological activities of this compound, the following experimental protocols are suggested as a starting point.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative control (broth and solvent)
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in the chosen solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells for a positive control (microorganism with a known antimicrobial), a negative control (microorganism with solvent but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
Logical Relationship: Structure-Activity Relationship of Benzoic Acid Esters
Caption: Structure-activity relationship of benzoic acid esters.
Experimental Workflow: Screening for Biological Activity
Caption: General workflow for screening biological activity.
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical structure of this compound suggests a potential for biological activity, particularly as an antimicrobial agent. The increased lipophilicity conferred by the hexyl chain, in comparison to smaller alkyl esters, may enhance its ability to disrupt microbial membranes. However, this may also be associated with increased cytotoxicity.
Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough screening against a panel of bacteria and fungi, coupled with cytotoxicity assays, would provide a foundational understanding of this compound's potential as a novel therapeutic agent or, conversely, its toxicological risks.
References
- 1. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. iomcworld.com [iomcworld.com]
- 7. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of Alkyl 4-Bromobenzoates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available crystallographic databases did not yield the specific crystal structure for Hexyl 4-bromobenzoate. This guide will therefore focus on the detailed crystal structure analysis of Methyl 4-bromobenzoate , a closely related and well-characterized compound. The methodologies and structural features discussed herein serve as a representative example and a valuable technical reference for the analysis of other alkyl 4-bromobenzoates.
The study of crystal structures is paramount in understanding the three-dimensional arrangement of atoms in a solid-state, which in turn dictates the material's physical and chemical properties. For professionals in drug development and materials science, a thorough analysis of crystal structures can inform on intermolecular interactions, polymorphism, and solubility, all of which are critical parameters. This whitepaper provides a detailed overview of the crystal structure analysis of Methyl 4-bromobenzoate, presenting its crystallographic data, the experimental protocols for its determination, and visualizations to aid in comprehension.
Data Presentation: Crystallographic Data of Methyl 4-bromobenzoate
The quantitative data for the crystal structure of Methyl 4-bromobenzoate is summarized in the tables below. This data provides a complete picture of the molecule's geometry and the packing of molecules within the crystal lattice.
Table 1: Crystal Data and Structure Refinement for Methyl 4-bromobenzoate [1]
| Parameter | Value |
| Chemical Formula | C₈H₇BrO₂ |
| Formula Weight | 215.05 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 13.8485 (18) Å |
| b = 5.8921 (8) Å | |
| c = 19.613 (2) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Cell Volume | 1600.4 (3) ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.785 Mg/m³ |
| Absorption Coefficient (μ) | 5.08 mm⁻¹ |
| Temperature | 173 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| F(000) | 848 |
| Crystal Size | 0.31 × 0.10 × 0.06 mm |
| Theta range for data collection | 2.4° to 24.9° |
| Reflections collected / independent | 10202 / 1375 |
| Goodness-of-fit on F² | 0.94 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.093 |
| R indices (all data) | R1 = 0.060, wR2 = 0.101 |
Table 2: Selected Bond Lengths for Methyl 4-bromobenzoate (Å) [1]
| Bond | Length (Å) |
| C1—C2 | 1.387 (6) |
| C1—C6 | 1.398 (6) |
| C1—C7 | 1.491 (6) |
| C2—C3 | 1.371 (6) |
| C7—O1 | 1.203 (5) |
| C7—O2 | 1.339 (5) |
| O2—C8 | 1.451 (5) |
Table 3: Selected Bond Angles for Methyl 4-bromobenzoate (°) [1]
| Angle | Value (°) |
| C2—C1—C6 | 119.5 (4) |
| C2—C1—C7 | 122.8 (4) |
| C6—C1—C7 | 117.7 (4) |
| O1—C7—O2 | 123.7 (4) |
| O1—C7—C1 | 125.0 (4) |
| O2—C7—C1 | 111.3 (4) |
| C7—O2—C8 | 115.3 (4) |
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
1. Synthesis and Crystallization
Methyl 4-bromobenzoate is typically synthesized via the esterification of 4-bromobenzoic acid with methanol, often catalyzed by an acid. For the purpose of single-crystal X-ray diffraction, the synthesized compound must be purified and then crystallized. High-quality, single crystals of Methyl 4-bromobenzoate were obtained by recrystallization from an ethanol solution.[1]
2. X-ray Data Collection
A colorless needle-like single crystal of appropriate dimensions (0.31 × 0.10 × 0.06 mm) was selected for data collection.[1] The crystallographic data were collected on a Stoe IPDS-II two-circle diffractometer at a temperature of 173 K.[1] The diffractometer was equipped with a fine-focus sealed tube X-ray source generating Mo Kα radiation (λ = 0.71073 Å).[1] Data were collected using ω scans, and a multi-scan absorption correction was applied to the collected data.[1]
3. Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by a full-matrix least-squares on F².[1] The positions of the hydrogen atoms were inferred from neighboring sites and were constrained during the refinement process.[1] The refinement process converged to final R-values of R1 = 0.041 for reflections with I > 2σ(I) and wR2 = 0.101 for all data.[1]
Visualizations
Diagrams are essential for visualizing complex workflows and molecular structures, providing an intuitive understanding of the processes and the subject of analysis.
Structural Insights
The molecules of Methyl 4-bromobenzoate are nearly planar.[1] The crystal packing is notably characterized by a short Br···O interaction of 3.047 (3) Å, which helps in stabilizing the crystal structure.[1] The compound is found to be isostructural with Methyl 4-iodobenzoate but not with Methyl 4-chlorobenzoate.[1] This information is crucial for understanding how different halogen substituents can influence the overall crystal packing and intermolecular interactions.
References
Theoretical properties of Hexyl 4-bromobenzoate
An In-depth Technical Guide on the Theoretical Properties of Hexyl 4-bromobenzoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted physicochemical properties, spectroscopic data, and potential biological activities based on the known characteristics of analogous compounds and established chemical principles. Detailed experimental protocols for its synthesis are also presented. The information herein is intended to serve as a foundational resource for research and development activities involving this compound.
Chemical Structure and Identifiers
This compound is an aromatic ester characterized by a hexyl group attached to the carboxylate of a 4-bromobenzoic acid core.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| Canonical SMILES | CCCCCCOC(=O)C1=CC=C(Br)C=C1 |
| InChI Key | YHWGNQXYLDEAOF-UHFFFAOYSA-N |
| CAS Number | 138547-96-3[1] |
Theoretical Physicochemical Properties
The physicochemical properties of this compound have been estimated based on the properties of shorter-chain analogs like methyl 4-bromobenzoate and ethyl 4-bromobenzoate, and general trends observed with increasing alkyl chain length.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale / Comments |
| Melting Point | < 25 °C | Expected to be a liquid or low-melting solid at room temperature. The flexible hexyl chain disrupts crystal packing compared to methyl 4-bromobenzoate (m.p. 77-81 °C). |
| Boiling Point | > 250 °C (at atm. pressure) | Significantly higher than ethyl 4-bromobenzoate (b.p. 131 °C / 14 mmHg) due to increased molecular weight and van der Waals forces.[2] |
| Density | ~1.2 - 1.3 g/mL | Likely slightly lower than ethyl 4-bromobenzoate (1.403 g/mL at 25 °C) as the longer alkyl chain decreases the overall density.[2] |
| Water Solubility | Very low | Expected to be poorly soluble in water due to the large hydrophobic hexyl group and aromatic ring. |
| LogP (Octanol-Water Partition Coefficient) | ~5.0 - 5.5 | The LogP is predicted to be significantly higher than that of 4-bromobenzoate (0.81260), indicating high lipophilicity.[1] |
Theoretical Spectroscopic Data
The following tables outline the predicted spectroscopic signatures for this compound, which are crucial for its identification and structural elucidation. These predictions are based on data from similar structures.[3][4][5][6][7]
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.85 | Doublet | 2H | Aromatic protons ortho to the ester group |
| ~ 7.55 | Doublet | 2H | Aromatic protons meta to the ester group |
| ~ 4.30 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ |
| ~ 1.75 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |
| ~ 1.30 - 1.45 | Multiplet | 6H | -O-(CH₂)₂-(CH₂)₃ -CH₃ |
| ~ 0.90 | Triplet | 3H | -O-(CH₂)₅-CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 166.0 | Carbonyl carbon (C =O) |
| ~ 131.8 | Aromatic carbons ortho to the ester group |
| ~ 131.2 | Aromatic carbons meta to the ester group |
| ~ 129.5 | Aromatic carbon attached to the bromine atom |
| ~ 128.0 | Aromatic carbon attached to the ester group |
| ~ 65.5 | -O-C H₂- |
| ~ 31.5 | -O-CH₂-C H₂- |
| ~ 28.6 | -O-(CH₂)₂-C H₂- |
| ~ 25.6 | -O-(CH₂)₃-C H₂- |
| ~ 22.5 | -O-(CH₂)₄-C H₂- |
| ~ 14.0 | Terminal methyl carbon (-C H₃) |
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3080 | Aromatic C-H stretch |
| ~ 2960, 2870 | Aliphatic C-H stretch |
| ~ 1720 | C=O (ester) stretch |
| ~ 1590 | Aromatic C=C stretch |
| ~ 1270, 1100 | C-O (ester) stretch |
| ~ 1010 | Aromatic C-H in-plane bend |
| ~ 760 | Aromatic C-H out-of-plane bend |
| ~ 600 - 500 | C-Br stretch |
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 284/286 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 183/185 | [BrC₆H₄CO]⁺ (Acylium ion, prominent peak) |
| 155/157 | [BrC₆H₄]⁺ |
| 85 | [C₆H₁₃]⁺ (Hexyl cation) |
Experimental Protocols: Synthesis
The most common and straightforward method for synthesizing this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid catalyst.[8][9][10][11]
Fischer Esterification Protocol
Materials:
-
4-bromobenzoic acid
-
1-hexanol (excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 4-bromobenzoic acid (1.0 eq) and 1-hexanol (3-5 eq).
-
If using, add toluene to the flask.
-
Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or 0.1 eq of p-TsOH).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or by observing the collection of water in the Dean-Stark trap.
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Potential Biological Activity and Toxicological Profile
No direct biological or toxicological studies on this compound have been identified. However, a theoretical profile can be inferred from its structural components and related compounds.
-
Local Anesthetic Potential: Benzoate esters are a known class of local anesthetics. It is plausible that this compound could exhibit some activity by blocking voltage-gated sodium channels in nerve membranes, though this is purely speculative.[12]
-
Toxicity: Aromatic esters generally exhibit low acute toxicity.[13][14] However, the presence of bromine may increase its lipophilicity and potential for bioaccumulation. The biological responses to esters can be greatest for those with C4 to C6 alcohol chains.[13] Further toxicological assessment would be required to determine its safety profile.
Hypothetical Signaling Pathway Interaction
While no specific signaling pathways have been elucidated for this compound, we can propose a hypothetical mechanism based on the known action of some benzoate local anesthetics. This model is for illustrative purposes only.
Local anesthetics typically function by reversibly blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.
Conclusion
This technical guide has provided a theoretical yet comprehensive profile of this compound, including its predicted properties, spectroscopic data, a detailed synthesis protocol, and a discussion of its potential biological relevance. While direct experimental data remains scarce, the information compiled here serves as a valuable starting point for researchers. Future experimental work is necessary to validate these theoretical predictions and to fully characterize the properties and potential applications of this compound.
References
- 1. 4-bromobenzoate | CAS#:16449-27-7 | Chemsrc [chemsrc.com]
- 2. 4-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. rsc.org [rsc.org]
- 4. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 6. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. cerritos.edu [cerritos.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Esters of mono-, di-, and tricarboxylic acids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Hexyl 4-bromobenzoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Hexyl 4-bromobenzoate, a valuable intermediate in organic synthesis. The methodology follows the principles of Fischer esterification, a classic and efficient method for the formation of esters from carboxylic acids and alcohols. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.
Introduction
This compound is an aromatic ester that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. The presence of the bromo-substituent on the aromatic ring allows for further functionalization through cross-coupling reactions, making it a key intermediate for the development of complex molecular architectures. The Fischer esterification provides a straightforward and atom-economical route to this compound from commercially available starting materials. The reaction involves the acid-catalyzed condensation of 4-bromobenzoic acid and hexanol. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume (mL) | Density (g/mL) | Boiling Point (°C) |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 10.0 | - | - | - |
| Hexanol | C₆H₁₄O | 102.17 | 50.0 | 6.1 | 0.814 | 157 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | catalytic | ~0.5 | 1.84 | - |
| This compound | C₁₃H₁₇BrO₂ | 285.18 | - | - | - | - |
Experimental Protocol
Materials:
-
4-Bromobenzoic acid (99%)
-
Hexanol (98%)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromobenzoic acid (2.01 g, 10.0 mmol) and hexanol (5.11 g, 6.1 mL, 50.0 mmol).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction should be maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the unreacted acid and catalyst), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether and excess hexanol.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.87 (d, J = 8.4 Hz, 2H), 7.56 (d, J = 8.4 Hz, 2H), 4.26 (t, J = 6.4 Hz, 2H), 1.74-1.60 (m, 2H), 1.51-1.38 (m, 6H), 0.90 (t, J = 6.8 Hz, 3H).[1]
Experimental Workflow
References
Application Notes and Protocols: Purification of Hexyl 4-bromobenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of Hexyl 4-bromobenzoate using column chromatography. The protocols outlined below are designed to ensure high purity of the final product, a crucial step in many synthetic chemistry workflows, particularly in drug development where compound purity is paramount.
Introduction
This compound is an aromatic ester that may serve as an intermediate in the synthesis of various organic molecules. Its preparation, typically through the Fischer esterification of 4-bromobenzoic acid and hexanol, can result in a crude product containing unreacted starting materials and byproducts. Column chromatography is an effective method for the removal of these impurities to yield the pure ester. This application note details the necessary steps, from the preparation of the chromatography column to the collection and analysis of the purified fractions.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. In this case, silica gel, a polar stationary phase, is used. This compound, being a moderately polar ester, will have a moderate affinity for the silica gel. The primary impurities expected are unreacted 4-bromobenzoic acid (highly polar) and hexanol (less polar than the acid, but more polar than the ester). By using a mobile phase of appropriate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, the components of the crude mixture can be eluted at different rates. The less polar impurities will travel down the column faster, followed by the desired product, this compound. The highly polar 4-bromobenzoic acid will remain strongly adsorbed to the silica gel at the top of the column under typical elution conditions.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale of the reaction and the impurity profile of the crude product.
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers and Erlenmeyer flasks
-
Pipettes
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
1. Thin Layer Chromatography (TLC) Analysis of Crude Product
Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system for separation.
-
Prepare a developing chamber with a filter paper wick and a shallow pool of a test eluent (e.g., 5% ethyl acetate in hexane).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate. It is also beneficial to spot standards of the starting materials (4-bromobenzoic acid and hexanol) if available.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.
-
Visualize the separated spots under a UV lamp. The desired product, this compound, should appear as a UV-active spot.
-
The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4. Adjust the ratio of ethyl acetate to hexane to achieve the desired Rf. A higher concentration of ethyl acetate will increase the Rf values of all components.
2. Column Preparation (Slurry Method)
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 1-2% ethyl acetate in hexane). The amount of silica gel will depend on the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica gel to crude product).
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a less polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the sand layer.
-
Gently add a small amount of the initial eluting solvent to wash down any sample adhering to the sides of the column and allow it to adsorb.
4. Elution and Fraction Collection
-
Carefully fill the column with the initial eluting solvent.
-
Begin collecting fractions in test tubes or vials.
-
The elution can be performed isocratically (using a single solvent composition) or with a gradient. For this purification, a step or linear gradient is recommended.
-
Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexane) to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 5%, 10%, and 20% ethyl acetate in hexane) to elute the this compound. The unreacted hexanol will likely elute before the desired product.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product. The unreacted 4-bromobenzoic acid will remain at the top of the column and can be discarded with the silica gel.
5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil or solid.
-
Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Data Presentation
The following tables summarize typical data for the purification of this compound. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Thin Layer Chromatography (TLC) Data
| Compound | Typical Rf Value (5% Ethyl Acetate in Hexane) |
| This compound | ~0.4 - 0.5 |
| Hexanol | ~0.2 - 0.3 |
| 4-bromobenzoic acid | ~0.0 - 0.1 (streaking may be observed) |
Table 2: Column Chromatography Parameters
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 1% -> 20%) |
| Column Dimensions | Dependent on the scale of purification |
| Sample Loading (approx.) | 1 g crude product per 50-100 g silica gel |
| Expected Yield | >85% (depending on the purity of the crude) |
Visualizations
Experimental Workflow
Application Note: 1H NMR Characterization of Hexyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of Hexyl 4-bromobenzoate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a summary of expected chemical shifts, coupling constants, and multiplicities, along with a standard experimental protocol for data acquisition. A structural diagram with proton assignments is also provided to aid in spectral interpretation. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Introduction
This compound is an organic ester that finds applications in various fields, including organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of such molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within a molecule, enabling the confirmation of its structure. This application note outlines the expected ¹H NMR spectral data for this compound and provides a standardized protocol for its analysis.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. The multiplicity of each signal is indicated as singlet (s), doublet (d), triplet (t), or multiplet (m), and the coupling constants (J) are given in Hertz (Hz). The data for the aromatic and the beginning of the alkyl chain protons are estimated based on the known spectrum of the similar compound, Butyl 4-bromobenzoate.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha | ~7.90 | d | ~8.6 | 2H |
| Hb | ~7.57 | d | ~8.4 | 2H |
| Hc | ~4.33 | t | ~6.4 | 2H |
| Hd | ~1.73 | m | - | 2H |
| He, Hf, Hg | ~1.30-1.50 | m | - | 6H |
| Hh | ~0.90 | t | ~7.0 | 3H |
Experimental Protocol
This section details a standard protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The following parameters are typical for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative analysis.
-
Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans may be required for dilute samples.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
-
3. Data Acquisition and Processing:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
Visualization
The following diagram illustrates the structure of this compound with the assigned proton environments corresponding to the data in Table 1.
Caption: Structure of this compound with proton assignments.
Conclusion
This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. The provided data table of expected chemical shifts and the detailed experimental protocol will be valuable for researchers in confirming the synthesis and purity of this compound. The visual representation of the molecule with its proton assignments serves as a useful reference for spectral analysis.
Application Note and Protocol for the GC-MS Analysis of Hexyl 4-bromobenzoate
This document provides a comprehensive protocol for the quantitative and qualitative analysis of Hexyl 4-bromobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development.
Introduction
This compound is an aromatic ester of significant interest in various chemical and pharmaceutical applications. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of such semi-volatile compounds. This method combines the high separation efficiency of gas chromatography with the specific detection and identification capabilities of mass spectrometry.
Experimental Protocol
This section details the necessary reagents, instrumentation, and procedures for the GC-MS analysis of this compound.
Reagents and Materials
-
This compound standard: (Purity ≥ 98%)
-
Solvent: Hexane or Dichloromethane (GC grade or equivalent)
-
Internal Standard (IS): (Optional, for quantitative analysis) A suitable internal standard would be a structurally similar compound with a different retention time, such as Ethyl 4-bromobenzoate or another aromatic ester.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Micropipettes and tips
-
Vortex mixer
Instrumentation
A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer is required. The following specifications are recommended:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.
-
GC Column: A non-polar column such as a DB-5MS (5% diphenyl-95% dimethyl siloxane) or equivalent is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[1][2]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI).
Sample Preparation
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
(Optional) Internal Standard Spiking: If an internal standard is used for quantification, add a constant, known concentration of the internal standard to all calibration standards and unknown samples.
-
Sample Preparation: Dissolve the sample containing this compound in hexane to a final concentration expected to be within the calibration range. If the sample is a solid, ensure it is fully dissolved. If it is in a complex matrix, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary prior to dilution.
-
Vial Transfer: Transfer the prepared standards and samples into 2 mL GC vials.
GC-MS Parameters
The following instrumental parameters are provided as a starting point and may require optimization for your specific instrument and application.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| - Initial Temperature | 100 °C, hold for 1 min |
| - Ramp Rate | 15 °C/min |
| - Final Temperature | 280 °C, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan |
| Mass Range | 50 - 400 m/z |
| Solvent Delay | 3 - 5 min (to protect the filament from the solvent peak) |
Data Analysis and Presentation
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum should exhibit characteristic fragmentation patterns of the molecule.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Table 3: Expected Quantitative Data for this compound
| Parameter | Expected Value/Range |
| Retention Time (approx.) | 10 - 15 min (dependent on exact GC conditions) |
| Molecular Ion (M+) | m/z 270 & 272 (due to Br isotopes) |
| Key Fragment Ions (m/z) | 183 & 185 (Bromobenzoyl cation), 155 & 157, 76 |
| Linearity (R²) | ≥ 0.995 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the Use of Hexyl 4-bromobenzoate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Hexyl 4-bromobenzoate as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]
Introduction
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[2] The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][5][6] this compound, an aryl bromide, is a suitable electrophilic partner for this reaction, allowing for the introduction of a hexyl benzoyl moiety into a variety of organic molecules. The ester functionality is generally well-tolerated under the mild conditions of many Suzuki coupling protocols.[7]
The general transformation is depicted below:
Where 'R' can be an aryl, heteroaryl, vinyl, or alkyl group.
Advantages of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction offers several advantages that make it a preferred method for C-C bond formation in drug discovery and development:[8]
-
Mild Reaction Conditions: Reactions are often performed at or slightly above room temperature, preserving sensitive functional groups.[7][9][10]
-
High Functional Group Tolerance: A wide range of functional groups on both coupling partners are tolerated, minimizing the need for protecting groups.[5][8]
-
Commercial Availability of Reagents: A vast array of boronic acids and palladium catalysts are commercially available.[3]
-
Low Toxicity of Boron Reagents: The boron-containing byproducts are generally considered to have low toxicity and are easily removed during workup.[8]
-
Stereo- and Regioselectivity: The reaction is highly selective, leading to the formation of the desired isomer.[8]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These protocols are based on established procedures for similar aryl bromides and may require optimization for specific substrates.[10][11]
Protocol 1: General Procedure for Small-Scale Synthesis
This protocol is suitable for initial screening and small-scale synthesis of the desired biaryl product.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Hexyl 4-(aryl)-benzoate.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for certain Suzuki couplings.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
Toluene (3 mL)
-
Water (0.5 mL)
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add toluene and water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of aryl bromides with various arylboronic acids under different conditions, which can be expected to be similar for this compound.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 95 |
| 2 | Methyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 98 |
| 3 | 4-Bromoacetophenone | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 80 | 8 | 92 |
| 4 | 4-Bromotoluene | Naphthylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 89 |
This table is a compilation of representative data from the literature for similar substrates and is intended for illustrative purposes.
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for a typical Suzuki coupling reaction.
References
- 1. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application of Hexyl 4-bromobenzoate in the Synthesis of Biphenyl-Based Nematic Liquid Crystals
Application Note ID: LC-SYN-001
Introduction
Hexyl 4-bromobenzoate is a versatile precursor in the synthesis of thermotropic liquid crystals, particularly those incorporating a biphenyl core. The presence of the bromo-functional group allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the rigid mesogenic core. The hexyl ester group provides a terminal flexible chain, which is crucial for the formation and stability of liquid crystalline phases. This application note details the synthesis of a representative biphenyl-based nematic liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl hexanoate, starting from this compound.
Principle
The synthesis involves a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction between this compound and 4-cyanophenylboronic acid to form 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid. This reaction creates the central biphenyl core, a common structural motif in calamitic (rod-shaped) liquid crystals. The subsequent step involves the esterification of the resulting carboxylic acid with a suitable alcohol, in this case, hexanol, to yield the final liquid crystal product, 4'-cyano-[1,1'-biphenyl]-4-yl hexanoate. The combination of the rigid biphenyl core with a polar cyano group and flexible alkyl chains at both ends promotes the formation of a nematic liquid crystal phase over a specific temperature range.
Materials and Methods
Materials
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
Experimental Protocols
Part 1: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
A detailed protocol for the Suzuki-Miyaura coupling reaction is provided below. This reaction is a cornerstone in the synthesis of biphenyl compounds.[1][2][3][4][5][6][7][8][9][10][11]
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a mixture of toluene (10 mL/mmol of bromide) and ethanol (2 mL/mmol of bromide).
-
Add an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate.
-
Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Part 2: Synthesis of 4'-Cyano-[1,1'-biphenyl]-4-yl hexanoate
Procedure:
-
Suspend the purified 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux the mixture for 2-4 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dry dichloromethane (DCM).
-
In a separate flask, dissolve hexanol (1.2 eq) and pyridine (1.5 eq) in dry DCM and cool the solution in an ice bath.
-
Slowly add the acid chloride solution to the alcohol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization and Data
The synthesized liquid crystal, 4'-cyano-[1,1'-biphenyl]-4-yl hexanoate, is expected to exhibit a nematic phase. The phase transition temperatures can be determined by Differential Scanning Calorimetry (DSC) and the texture of the mesophase can be observed using Polarizing Optical Microscopy (POM).
| Property | Expected Value |
| Chemical Formula | C₂₅H₂₃NO₂ |
| Molecular Weight | 385.46 g/mol |
| Melting Point (Cr to N) | Varies, typically in the range of 50-80 °C |
| Clearing Point (N to I) | Varies, typically in the range of 100-150 °C |
| Mesophase Type | Nematic (N) |
| Appearance | White crystalline solid |
Table 1: Expected Physicochemical Properties of 4'-Cyano-[1,1'-biphenyl]-4-yl hexanoate.
The following table presents a comparison of the mesomorphic properties of various liquid crystals containing the hexyloxybenzoyl moiety. This data provides context for the expected behavior of liquid crystals derived from this compound.
| Compound | Phase Transitions (°C) | Reference |
| 4-(Hexyloxy)benzoic acid | Cr 106 SmC 118 N 147 I | [12][13][14] |
| 4,4'-Di-n-hexyloxyazoxybenzene | Cr 81 N 129 I | [15] |
| 4-[3-(pyridin-4-yl)prop-2-enoyl]phenyl 4-decyloxybenzoate | Non-mesogenic | [16] |
| 4-[3-(pyridin-4-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate | Cr 125 SmA 155 I | [16] |
| 4'-(Hexyloxy)-4-biphenylcarboxylic acid | Melting Point: 212.8-213.5 °C | [17] |
Table 2: Mesomorphic Properties of Selected Liquid Crystals with Alkoxybenzoyl Groups. (Cr = Crystalline, SmC = Smectic C, SmA = Smectic A, N = Nematic, I = Isotropic liquid)
Diagrams
Caption: Synthetic workflow for the preparation of a biphenyl-based liquid crystal.
Caption: Workflow for the characterization of the synthesized liquid crystal.
Conclusion
This compound serves as an effective and readily available starting material for the synthesis of biphenyl-based liquid crystals. The Suzuki-Miyaura coupling provides a robust method for the construction of the rigid core, and subsequent esterification allows for the introduction of various terminal chains to fine-tune the mesomorphic properties. The described protocol offers a general framework for the development of novel nematic liquid crystal materials for potential applications in display technologies and other optoelectronic devices.
References
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 4-(Hexyloxy)-4'-biphenylcarboxylic acid|lookchem [lookchem.com]
Application Notes and Protocols: Hexyl 4-bromobenzoate as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hexyl 4-bromobenzoate, a versatile intermediate with potential applications in pharmaceutical synthesis. This document details its synthesis, key reactions, and a hypothetical application in the development of a novel therapeutic agent.
Introduction
This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring a hexyl ester group and a bromine atom on the phenyl ring, offers two key points for chemical modification. The ester can be hydrolyzed to a carboxylic acid, while the aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a potentially useful intermediate for the synthesis of complex pharmaceutical compounds. While direct applications of this compound in established pharmaceutical manufacturing are not widely documented, its utility can be extrapolated from the well-established use of similar 4-bromobenzoic acid esters in medicinal chemistry.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol.[1][2][3][4] This acid-catalyzed reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the product, such as using an excess of the alcohol or removing water as it is formed.[1][3]
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromobenzoic acid
-
1-Hexanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1][2]
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for water removal)[2]
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 equivalent), 1-hexanol (3.0-5.0 equivalents), and a suitable solvent such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).
-
Assemble a reflux condenser (or a Dean-Stark apparatus to remove water azeotropically).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
| Parameter | Typical Value/Range |
| Reactant Ratio | 1:3 to 1:5 (Acid:Alcohol) |
| Catalyst | H₂SO₄ or p-TsOH |
| Solvent | Toluene or excess alcohol |
| Reaction Temperature | Reflux (typically 110-140 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 85 - 95% |
Application in Pharmaceutical Synthesis: A Hypothetical Example
Here, we propose a hypothetical synthetic pathway where this compound is used as an intermediate in the synthesis of a novel anti-inflammatory agent targeting a hypothetical kinase.
Hypothetical Target Molecule: A bi-aryl compound with a hexyl ester chain, designed to enhance lipid solubility and membrane permeability.
Synthetic Strategy: The core of the strategy involves a Suzuki-Miyaura cross-coupling reaction to form the bi-aryl scaffold.[6][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a hypothetical boronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) (0.01-0.05 equivalents)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)[8]
-
Solvent system (e.g., toluene/water, dioxane/water, or DMF/water)[6]
-
Organic solvents for extraction and purification
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired bi-aryl compound.
Data Presentation
| Parameter | Typical Value/Range |
| Reactant Ratio | 1:1.2 (Aryl Bromide:Boronic Acid) |
| Catalyst Loading | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Toluene/H₂O, Dioxane/H₂O |
| Reaction Temperature | 80 - 110 °C |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70 - 95% |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of this compound
Caption: Fischer esterification of 4-bromobenzoic acid with 1-hexanol.
Diagram 2: Hypothetical Pharmaceutical Synthesis Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for FT-IR Spectroscopy of Hexyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Application Note: Identification of Functional Groups in Hexyl 4-bromobenzoate using FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique for the identification of functional groups within a molecule. This application note details the characteristic infrared absorption bands for this compound, an aromatic ester. The analysis of its FT-IR spectrum allows for the confirmation of its molecular structure by identifying key vibrational modes associated with its constituent functional groups.
This compound is comprised of a para-substituted benzene ring, an ester functional group, and a hexyl alkyl chain. The principal absorption peaks in its FT-IR spectrum can be attributed to the stretching and bending vibrations of the bonds within these moieties.
The most prominent features in the FT-IR spectrum of an aromatic ester like this compound are a series of strong absorptions often referred to as the "Rule of Three" for esters.[1] These correspond to:
-
C=O Carbonyl Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group. For aromatic esters, this peak is typically observed in the range of 1730-1715 cm⁻¹.[2][3] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters.
-
C-C-O Asymmetric Stretch: A strong absorption band resulting from the stretching of the bond between the carbonyl carbon and the ester oxygen. This peak is generally found between 1310 and 1250 cm⁻¹.[2]
-
O-C-C Symmetric Stretch: Another strong absorption band associated with the stretching of the bond between the ester oxygen and the alkyl carbon. This vibration is typically observed in the 1130-1100 cm⁻¹ region.[2]
In addition to these key ester bands, the FT-IR spectrum of this compound will exhibit other characteristic absorptions:
-
Aromatic C-H Stretch: These absorptions appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H Stretch: The hexyl group will give rise to strong absorptions in the 2960-2850 cm⁻¹ range due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups.
-
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically produce one or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.
By identifying these characteristic absorption bands, FT-IR spectroscopy serves as a rapid and reliable method for the structural confirmation of this compound.
Quantitative Data Summary
The following table summarizes the expected vibrational frequencies for the key functional groups present in this compound, based on data for similar aromatic esters.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Aromatic Ester | 1730 - 1715 | Very Strong, Sharp |
| C-C-O Asymmetric Stretch | Aromatic Ester | 1310 - 1250 | Strong |
| O-C-C Symmetric Stretch | Aromatic Ester | 1130 - 1100 | Strong |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | Hexyl Chain | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium, Sharp |
| C-Br Stretch | Bromobenzene | 600 - 500 | Medium to Strong |
Experimental Protocols
Two common methods for the FT-IR analysis of liquid samples like this compound are Attenuated Total Reflectance (ATR) and Transmission Spectroscopy.
Protocol 1: FT-IR Analysis using Attenuated Total Reflectance (ATR)
ATR is a convenient technique that requires minimal sample preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere.
-
-
Sample Application:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.
-
Protocol 2: FT-IR Analysis using Transmission Spectroscopy
This method involves placing a thin film of the liquid sample between two infrared-transparent salt plates.
Materials:
-
FT-IR Spectrometer
-
Demountable liquid cell or two infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pipette
-
This compound sample
-
Solvent for cleaning (e.g., dichloromethane or chloroform)
-
Lint-free wipes
-
Sample holder for the spectrometer
Procedure:
-
Background Spectrum:
-
Record a background spectrum with the empty sample holder in the beam path.
-
-
Sample Preparation:
-
Place one or two drops of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.
-
-
Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder and insert it into the spectrometer.
-
Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans and resolution.
-
-
Cleaning:
-
Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe. Store the plates in a desiccator to prevent damage from moisture.
-
Visualizations
References
Application Notes and Protocols: Derivatization of Hexyl 4-bromobenzoate for Further Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hexyl 4-bromobenzoate is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The hexyl ester moiety can modulate solubility and other physicochemical properties of the final products. This document provides detailed protocols for several key derivatization reactions of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These methods are fundamental for creating novel compounds for screening and development in the pharmaceutical and materials science industries.[1][2][3]
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[4] It is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[2][5][6]
Logical Workflow for Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Hexyl 4-bromobenzoate in Advancing Polymer Chemistry: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexyl 4-bromobenzoate, a benzoate ester, presents intriguing possibilities within the realm of polymer chemistry. While direct, extensive research on its specific applications in polymerization is emerging, its chemical structure suggests a versatile role as a potential initiator, chain transfer agent, or a functional monomer. This document provides a comprehensive overview of its theoretical applications, supported by detailed, hypothetical protocols and data presentation to guide researchers in exploring its utility in the synthesis of novel polymers.
Theoretical Applications in Polymer Synthesis
The core of this compound's potential lies in its constituent parts: the hexyl group, the benzoate core, and the bromo-substituent. These features could allow it to function in several key roles in polymerization reactions.
-
As a Potential Initiator in Controlled Radical Polymerization: The carbon-bromine bond in this compound could be leveraged in Atom Transfer Radical Polymerization (ATRP). In the presence of a suitable transition metal catalyst, this bond could be homolytically cleaved to generate a radical species, initiating the polymerization of various vinyl monomers. The hexyl and benzoate moieties would then form the α-end group of the resulting polymer chain, influencing its physical and chemical properties.
-
As a Potential Chain Transfer Agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: While not a traditional dithioester or trithiocarbonate RAFT agent, the possibility of designing novel RAFT agents incorporating the this compound structure exists. More directly, in conventional free radical polymerization, it could act as a chain transfer agent, helping to control the molecular weight of the resulting polymers. The reactivity of the carbon-bromine bond would determine its efficiency as a chain transfer agent.
-
As a Functional Monomer: Through chemical modification, this compound could be transformed into a functional monomer. For instance, the aromatic ring could be further functionalized with a polymerizable group (e.g., a vinyl group). The resulting monomer would introduce the hexyl benzoate unit as a pendant group along the polymer backbone, potentially imparting properties such as increased hydrophobicity, altered solubility, and modified thermal characteristics.
Experimental Protocols: A Hypothetical Framework
The following protocols are designed as a starting point for researchers interested in investigating the role of this compound in polymer synthesis. These are theoretical and will require optimization.
Protocol for this compound as an ATRP Initiator
This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) using this compound as a hypothetical initiator.
Materials:
-
This compound (initiator)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
To a dried Schlenk flask, add CuBr (X mg, Y mmol).
-
Add anisole (Z mL) and PMDETA (A µL, B mmol).
-
Stir the mixture under a nitrogen atmosphere until a homogeneous green solution is formed.
-
Add this compound (C mg, D mmol) to the flask.
-
Finally, add the MMA monomer (E g, F mmol).
-
The flask is sealed and placed in a preheated oil bath at 70°C.
-
The polymerization is allowed to proceed for a specified time (e.g., 4 hours).
-
To quench the reaction, the flask is opened to air and diluted with tetrahydrofuran (THF).
-
The polymer is precipitated by pouring the solution into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, redissolved in THF, and re-precipitated.
-
The final polymer is dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl protons to the polymer backbone protons.
Quantitative Data Summary
The following tables present hypothetical data that could be generated from the experimental protocols described above. These tables are for illustrative purposes to demonstrate how to structure and present quantitative results.
Table 1: Hypothetical Results for ATRP of MMA using this compound as Initiator
| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1:2 | 2 | 45 | 4,800 | 1.25 |
| 2 | 100:1:1:2 | 4 | 78 | 8,200 | 1.18 |
| 3 | 200:1:1:2 | 4 | 65 | 13,500 | 1.22 |
| 4 | 100:1:0.5:1 | 4 | 55 | 6,000 | 1.35 |
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different components.
Caption: Workflow for the hypothetical ATRP of MMA.
Caption: Potential roles of this compound.
Conclusion
While the direct application of this compound in polymer chemistry is a nascent field of study, its chemical structure holds considerable promise for innovation. The hypothetical protocols and data presented here offer a foundational framework for researchers to begin exploring its potential as an initiator, chain transfer agent, or a precursor to functional monomers. Further experimental validation is essential to unlock the full capabilities of this versatile compound in the synthesis of next-generation polymers for a wide range of applications, including drug delivery and advanced materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexyl 4-bromobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals improve the yield and purity of Hexyl 4-bromobenzoate synthesis via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved through the Fischer esterification of 4-bromobenzoic acid with hexan-1-ol, using a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction is an equilibrium process where water is produced as a byproduct.
Reaction: 4-bromobenzoic acid + Hexan-1-ol ⇌ this compound + Water
Q2: How can I monitor the progress of the reaction?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture on a silica gel plate against the 4-bromobenzoic acid starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate progress.
-
GC: Analyze an aliquot of the reaction mixture to observe the consumption of reactants and the formation of the product.[1]
Q3: What are the key physical properties of the reactants and product?
Knowing the properties of the compounds involved is crucial for the work-up and purification steps.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 252-254 | 294.7 |
| Hexan-1-ol | C₆H₁₄O | 102.17 | -44.6 | 157.6 |
| This compound | C₁₃H₁₇BrO₂ | 285.18 | N/A | ~320 (Predicted) |
| Water | H₂O | 18.02 | 0 | 100 |
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
A low yield is the most common issue in Fischer esterification, which is an equilibrium-limited reaction.[2]
Possible Causes & Solutions:
-
Cause 1: Equilibrium Not Shifted Towards Products. The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.
-
Solution A: Use Excess Alcohol. Use a large excess of hexan-1-ol (3-5 equivalents or more) to shift the equilibrium towards the ester product.[2]
-
Solution B: Remove Water. Use a Dean-Stark apparatus during reflux to physically remove water as it forms. Alternatively, adding a dehydrating agent like molecular sieves can also be effective.
-
-
Cause 2: Insufficient Catalyst or Catalyst Activity.
-
Solution: Ensure a catalytic amount of concentrated sulfuric acid or another strong Brønsted acid (e.g., p-toluenesulfonic acid) is used (typically 1-5 mol%).[3] If the reaction stalls, a small additional charge of catalyst might be necessary, though this can increase side reactions.
-
-
Cause 3: Inadequate Reaction Time or Temperature.
-
Solution: The reaction is often slow.[3] Ensure the mixture is heated to reflux for a sufficient period (typically 4-24 hours). Monitor the reaction to determine the optimal time for achieving maximum conversion without promoting side product formation.
-
-
Cause 4: Poor Quality of Reagents.
-
Solution: Use anhydrous hexan-1-ol and a pure sample of 4-bromobenzoic acid. Water in the reagents will inhibit the reaction.
-
Problem 2: Product is Contaminated with Unreacted 4-Bromobenzoic Acid
The starting carboxylic acid is a common impurity in the final product due to its high melting point and potential to crystallize.
Possible Cause & Solution:
-
Cause: Incomplete Reaction or Ineffective Work-up.
-
Solution: Basic Wash. During the aqueous work-up, wash the organic layer thoroughly with a mild base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] This will deprotonate the acidic 4-bromobenzoic acid, forming its water-soluble carboxylate salt, which will be extracted into the aqueous phase.
-
Acid-Base Reaction: C₇H₅BrO₂ (acid) + NaHCO₃ → C₇H₄BrO₂Na (salt) + H₂O + CO₂
-
-
Verification: Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Problem 3: Formation of Side Products
Undesired side products can complicate purification and reduce the overall yield.
Possible Cause & Solution:
-
Cause: High Temperature or Excessive Catalyst. Under harsh acidic conditions and high temperatures, hexan-1-ol can undergo dehydration to form hexene or self-condensation to form dihexyl ether.[5]
-
Solution: Optimize Conditions. Use the minimum effective amount of catalyst and the lowest necessary reflux temperature. Avoid prolonged heating after the reaction has reached completion. The use of milder catalysts, such as Lewis acids, could be explored, but they may also have drawbacks.[5]
-
Data on Reaction Optimization
The following tables provide illustrative data on how different parameters can affect reaction outcomes.
Table 1: Effect of Catalyst Loading on Yield (Reaction Conditions: 4-bromobenzoic acid (1 eq), Hexan-1-ol (5 eq), Toluene, Reflux with Dean-Stark, 12h)
| Entry | Catalyst (H₂SO₄) | Yield (%) |
| 1 | 1 mol% | 75% |
| 2 | 3 mol% | 92% |
| 3 | 5 mol% | 94% |
| 4 | 10 mol% | 91% (minor charring observed) |
Table 2: Optimization of Reaction Time (Reaction Conditions: 4-bromobenzoic acid (1 eq), Hexan-1-ol (5 eq), 3 mol% H₂SO₄, Toluene, Reflux with Dean-Stark)
| Entry | Time (hours) | Conversion (%) |
| 1 | 2 | 65% |
| 2 | 4 | 88% |
| 3 | 8 | 95% |
| 4 | 16 | 96% |
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
4-Bromobenzoic acid
-
Hexan-1-ol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent like cyclohexane)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-bromobenzoic acid (e.g., 10.0 g, 1.0 eq) and toluene (100 mL).
-
Addition of Reagents: Add hexan-1-ol (e.g., 25.4 g, 5.0 eq). Slowly and carefully add concentrated sulfuric acid (e.g., 0.27 mL, 3 mol%) to the stirring mixture.
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC/GC analysis shows complete consumption of the starting acid (typically 4-12 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water.
-
Aqueous Work-up:
-
Wash the organic layer sequentially with 100 mL of water.
-
Wash with 2 x 75 mL of saturated sodium bicarbonate solution to remove unreacted acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash with 75 mL of brine to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for diagnosing low product yield.
References
Troubleshooting Hexyl 4-bromobenzoate esterification reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hexyl 4-bromobenzoate via Fischer esterification.
Troubleshooting Guide
Question: My reaction yield is low. What are the common causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 4-bromobenzoic acid with hexanol are a common issue. The primary reason is that the reaction is an equilibrium process.[1][2][3] Several factors can be optimized to drive the equilibrium towards the product, this compound.
Troubleshooting Steps:
-
Increase the Alcohol Concentration: Using a large excess of hexanol can shift the equilibrium to favor the formation of the ester.[1] A 5 to 10-fold excess of hexanol over 4-bromobenzoic acid is a good starting point.
-
Efficient Water Removal: Water is a byproduct of the reaction, and its presence can reverse the esterification process.[1][2] Employing a Dean-Stark apparatus during reflux is highly effective for continuously removing water as it forms.[1]
-
Catalyst Amount and Type: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] Insufficient catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: The reaction may require prolonged heating to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically conducted at the reflux temperature of the alcohol or an appropriate solvent.[3]
-
Purity of Reagents: Ensure that your 4-bromobenzoic acid and hexanol are pure and dry. The presence of water in the starting materials will inhibit the reaction.
Question: I am having difficulty purifying my this compound. What are the likely impurities and what is the best purification method?
Answer:
The primary impurities in the crude product are typically unreacted 4-bromobenzoic acid, excess hexanol, and potentially side products.
Purification Strategy:
-
Initial Work-up: After the reaction is complete, the mixture should be cooled and diluted with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted 4-bromobenzoic acid.[4] Subsequently, wash with water and then brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Removal of Excess Hexanol: Excess hexanol can often be removed by rotary evaporation under reduced pressure.
-
Column Chromatography: For high purity, column chromatography on silica gel is the recommended method.[5][6] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The less polar ester will elute before the more polar residual starting materials. The optimal solvent ratio should be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time and temperature for the synthesis of this compound?
Q2: What are some potential side reactions in this esterification?
A2: A potential side reaction, especially if using a secondary or tertiary alcohol (which is not the case with 1-hexanol), is elimination to form an alkene.[3] With primary alcohols like hexanol, the main competing reaction is the reverse reaction (hydrolysis of the ester). In the presence of a strong acid catalyst and at high temperatures, there is a small possibility of ether formation from the alcohol (dihexyl ether), although this is generally not a major side product under standard Fischer esterification conditions.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The expected chemical shifts are detailed in the data section below.
-
Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch around 1720 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
Q4: Can I use a different acid catalyst?
A4: Yes, other strong acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids can be used.[2] The choice of catalyst may influence reaction time and yield.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on standard Fischer esterification procedures. Optimization may be required.
Materials:
-
4-Bromobenzoic acid
-
1-Hexanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for Dean-Stark)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add 4-bromobenzoic acid (1.0 eq) and 1-hexanol (5.0 eq).
-
If using a Dean-Stark trap, add a suitable volume of toluene.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting carboxylic acid on TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Data Presentation
Table 1: Reaction Conditions for Similar Esterifications
| Ester Product | Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4-bromobenzoate | 4-Bromobenzaldehyde* | Ethanol | Organocatalyst | 60 | 3 | 90 | [6] |
| Methyl Benzoate | Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | [4] |
| Hexyl Benzoate | Benzoic Acid | Hexanol | Deep Eutectic Solvent | 75 | - | 67.5 (conversion) |
* Note: This is a different starting material but provides context for esterification of a related substrate.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.8 - 8.0 | d | 2H | H ortho to C=O |
| Aromatic-H | 7.5 - 7.7 | d | 2H | H ortho to Br |
| -OCH₂- | 4.2 - 4.4 | t | 2H | Ester methylene |
| -CH₂- | 1.6 - 1.8 | p | 2H | Methylene adjacent to OCH₂ |
| -CH₂- | 1.2 - 1.5 | m | 6H | Other methylene groups |
| -CH₃ | 0.8 - 1.0 | t | 3H | Terminal methyl |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl | ~166 | C=O |
| Aromatic | ~131-132 | C-H |
| Aromatic | ~129-130 | C-H |
| Aromatic | ~128 | C-Br |
| Aromatic | ~130 | C-C=O |
| Methylene | ~65 | -OCH₂- |
| Methylene | ~31 | -CH₂- |
| Methylene | ~28 | -CH₂- |
| Methylene | ~25 | -CH₂- |
| Methylene | ~22 | -CH₂- |
| Methyl | ~14 | -CH₃ |
Note: Predicted shifts are based on known values for similar structures like hexyl benzoate and ethyl 4-bromobenzoate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Hexyl 4-bromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Hexyl 4-bromobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Purity After Purification | Incomplete removal of starting materials (4-bromobenzoic acid or hexanol). | - Extraction: Ensure the aqueous wash is sufficiently basic (e.g., saturated sodium bicarbonate solution) to remove unreacted 4-bromobenzoic acid. Perform multiple extractions. - Column Chromatography: Optimize the solvent system. A gradient elution may be necessary to separate the product from closely eluting impurities.[1] - Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
| Low Yield of Purified Product | Product loss during extraction or chromatography. Co-crystallization with impurities. Decomposition of the product on silica gel. | - Extraction: Minimize the number of transfers and ensure complete extraction from the aqueous layer. - Column Chromatography: Avoid using highly polar solvents if the product has a high affinity for silica. Ensure the column is not overloaded.[2] - Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling. |
| Oily Product Instead of Solid | Presence of residual solvent or impurities that lower the melting point. | - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Purification: The oily nature may indicate significant impurities. Re-purify using column chromatography or recrystallization. |
| Product Decomposes on Silica Gel Column | The silica gel is too acidic, causing the ester to hydrolyze. | - Deactivate Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize its acidity. - Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[2] |
| Difficulty Finding a Suitable Recrystallization Solvent | The product is highly soluble in most common solvents at room temperature. | - Solvent Screening: Test a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, methanol, dichloromethane, and mixtures thereof).[3] - Two-Solvent System: Use a solvent in which the compound is soluble and an anti-solvent in which it is insoluble. Dissolve the compound in a minimum of the hot soluble solvent and add the anti-solvent dropwise until turbidity appears, then cool. Common mixtures include heptane/ethyl acetate and methanol/water.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis, which is often a Fischer esterification.[4][5] These include:
-
4-Bromobenzoic acid: The carboxylic acid starting material.[6]
-
Hexanol: The alcohol starting material.
-
Side products: Such as dihexyl ether, which can form as a byproduct during acid-catalyzed esterification.[7]
Q2: How can I remove unreacted 4-bromobenzoic acid?
A2: Unreacted 4-bromobenzoic acid can be effectively removed by an aqueous extraction with a mild base. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated solution of sodium bicarbonate or sodium carbonate. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q3: What is a good starting point for a solvent system for column chromatography?
A3: A good starting point for purifying this compound, a relatively nonpolar compound, is a mixture of a nonpolar solvent and a slightly more polar solvent. A common choice is a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity (gradient elution) to elute your product while leaving more polar impurities on the column.[1][8] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A4: A yellowish tint can be due to colored impurities or degradation products. These can sometimes be removed by treating a solution of the product with activated charcoal followed by filtration, or by recrystallization.
Q5: What are the expected physical properties of pure this compound?
Quantitative Data Summary
The following table summarizes the physical and chemical properties of this compound and related compounds.
| Property | This compound (Estimated) | (S)-4-methylhexyl p-bromobenzoate[9] | Ethyl 4-bromobenzoate | Methyl 4-bromobenzoate | 4-Bromobenzoic Acid[10] |
| Molecular Formula | C₁₃H₁₇BrO₂ | C₁₄H₁₉BrO₂ | C₉H₉BrO₂ | C₈H₇BrO₂ | C₇H₅BrO₂ |
| Molecular Weight ( g/mol ) | 285.18 | 299.20 | 229.07 | 215.04 | 201.02 |
| Appearance | White to off-white solid or liquid | - | Clear colorless to yellow liquid | White powder | White to beige crystalline powder |
| Boiling Point (°C) | > 131 °C/14 mmHg | - | 131 °C/14 mmHg | - | 299.8 °C at 760 mmHg |
| Melting Point (°C) | - | - | - | 77-81 °C | 252-254 °C |
| Density (g/mL at 25°C) | ~1.3 | - | 1.403 | - | 1.894 |
Experimental Protocols
Protocol 1: Purification by Extraction
This protocol is designed to remove acidic impurities, primarily unreacted 4-bromobenzoic acid, from the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume of NaHCO₃ solution approximately equal to the volume of the organic solution.
-
Separation: Stopper the funnel, invert, and open the stopcock to release pressure. Shake the funnel gently, with periodic venting. Allow the layers to separate completely.
-
Drain Aqueous Layer: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the washing process (steps 2-4) one to two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Column Packing: Pack a glass chromatography column with the silica gel slurry. Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent (like dichloromethane). Apply the sample evenly to the top of the silica gel bed.
-
Elution: Add the eluent (e.g., a mixture of hexanes and ethyl acetate, starting with a low concentration of ethyl acetate) to the top of the column. Apply gentle pressure to the top of the column to begin eluting the sample.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
TLC Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol provides a general method for purifying solid this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. research.rug.nl [research.rug.nl]
- 8. rsc.org [rsc.org]
- 9. (S)-4-methylhexyl p-bromobenzoate|121051-38-5 - MOLBASE Encyclopedia [m.molbase.com]
- 10. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Hexyl 4-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hexyl 4-bromobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of 4-bromobenzoic acid and hexanol.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of this compound can stem from several factors. The reaction is an equilibrium process, meaning the reverse reaction (hydrolysis of the ester) can limit the product formation.[1] Here are the primary causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to an appropriate temperature, typically at the reflux temperature of the alcohol.[2]
-
-
Water Inhibition: The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, reducing the ester yield.[3][4]
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Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.
-
Solution: Ensure the correct catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[2]
-
-
Loss of Product During Work-up: The extraction and washing steps can lead to product loss if not performed carefully.
-
Solution: Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Minimize the number of washing steps while still effectively removing impurities.
-
Question: I have identified an impurity in my final product. What could it be and how can I remove it?
Answer:
Common impurities in the synthesis of this compound include unreacted starting materials and side products.
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Unreacted 4-bromobenzoic acid: This is a common impurity if the reaction does not go to completion.
-
Identification: Can be detected by TLC (will have a different Rf value than the ester) and in the ¹H NMR spectrum (presence of a carboxylic acid proton signal around 10-13 ppm).
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Removal: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) during the work-up.[5] The basic solution will deprotonate the carboxylic acid, forming a water-soluble salt that will move to the aqueous layer.
-
-
Unreacted Hexanol: Due to its use in excess, residual hexanol is a frequent impurity. Simple water washes are often insufficient for its removal due to its long carbon chain.[6]
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Identification: Can be observed in the ¹H NMR spectrum (characteristic signals for the alcohol protons). It may also be detected by its characteristic odor.
-
Removal: Purification by flash column chromatography is the most effective method.[7] Alternatively, vacuum distillation can be used to remove the more volatile hexanol from the higher-boiling ester product.
-
-
Dihexyl Ether: This side product can form from the acid-catalyzed dehydration of two hexanol molecules.
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Identification: May be difficult to distinguish from the product by TLC alone. GC-MS and ¹H NMR spectroscopy are more definitive. The ether will show characteristic C-O-C stretching in the IR spectrum.
-
Removal: Careful purification by flash column chromatography is necessary.
-
-
1-Hexene: Dehydration of hexanol can also lead to the formation of 1-hexene, particularly at higher temperatures.
-
Identification: As a volatile alkene, it may be detected by GC-MS. Its presence might be inferred from a lower-than-expected boiling point of the crude product.
-
Removal: Due to its volatility, it is often removed during the solvent evaporation step under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2] This reaction involves heating the carboxylic acid and alcohol in the presence of the catalyst, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[8]
Q2: What are the primary side reactions to be aware of?
A2: The two main side reactions are the formation of dihexyl ether and 1-hexene from the acid-catalyzed dehydration of 1-hexanol. The formation of dihexyl ether is a bimolecular dehydration, while the formation of 1-hexene is an intramolecular dehydration (elimination). These side reactions can be minimized by controlling the reaction temperature and using the appropriate amount of catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (4-bromobenzoic acid and hexanol). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound, indicates the progression of the reaction.
Q4: What is the purpose of the sodium bicarbonate wash during the work-up?
A4: The sodium bicarbonate (NaHCO₃) wash is a crucial step to remove any unreacted 4-bromobenzoic acid and the acid catalyst from the reaction mixture.[5] Sodium bicarbonate is a weak base that reacts with the acidic components to form their corresponding sodium salts, which are soluble in the aqueous layer and can thus be separated from the organic layer containing the ester product.
Q5: Is purification by column chromatography always necessary?
A5: While not always strictly necessary if the product is of sufficient purity after the work-up, column chromatography is highly recommended for obtaining high-purity this compound.[7] It is particularly important for removing non-acidic impurities like unreacted hexanol and dihexyl ether, which are not removed by the basic wash.
Data Presentation
The following table summarizes quantitative data on the formation of a key side product, dihexyl ether, from 1-hexanol under acidic conditions. This data is relevant as it demonstrates the propensity of the alcohol to undergo this side reaction under the acidic conditions of Fischer esterification.
| Catalyst | Temperature (°C) | 1-Hexanol Conversion (%) | Dihexyl Ether Yield (%) | Dihexyl Ether Selectivity (%) |
| Amberlyst 70 | 190 | >95 | ~61.7 | ~87 |
| Nafion NR50 | 190 | ~80 | ~55 | >95 |
| H-BEA-25 | 190 | ~75 | ~50 | ~90 |
| Hafnium triflate | 180 | 85 (after 1 hr) | 77 (after 1 hr) | - |
| Triflic acid | 180 | 47 (after 1 hr) | 33 (after 1 hr) | - |
Data adapted from studies on the dehydration of 1-hexanol.[5][9] This table illustrates that significant amounts of dihexyl ether can be formed, and the choice of catalyst and temperature can influence its yield.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), combine 4-bromobenzoic acid (1.0 eq), 1-hexanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for a predetermined time (e.g., 4-6 hours), monitoring the reaction by TLC.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Work-up: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove unreacted acid and catalyst)
-
Brine (saturated aqueous sodium chloride solution)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 2. quora.com [quora.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. KR101917102B1 - Catalyst for dehydration reaction of primary alcohols, method for preparing the same and method for preparing alpha-olefins using the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hexyl 4-bromobenzoate Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of Hexyl 4-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 4-bromobenzoic acid with 1-hexanol.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of one reactant (usually the alcohol) or remove the water that is formed as a byproduct.[1][2]
Q2: Which acid catalysts are most effective for this esterification?
A2: Common and effective catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] Lewis acids can also be used. Recent research has explored "green" catalysts like deep eutectic solvents (DES), which have shown high catalytic activity in the esterification of benzoic acids.[3]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: Typical conditions involve refluxing a mixture of 4-bromobenzoic acid, an excess of 1-hexanol, and a catalytic amount of a strong acid. The reaction temperature is usually the boiling point of the alcohol. To drive the equilibrium towards the product, water is often removed azeotropically using a Dean-Stark apparatus, especially if a solvent like toluene is used.[1] Reaction times can vary from a few hours to over 24 hours depending on the scale and specific conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will show the disappearance of the starting material (4-bromobenzoic acid) and the appearance of the less polar product spot (this compound). The spots can be visualized under a UV lamp.
Q5: What are potential side reactions in the formation of this compound?
A5: Under the acidic and heated conditions of Fischer esterification, a potential side reaction is the dehydration of 1-hexanol to form dihexyl ether or hexenes. However, this is generally more of a concern with secondary and tertiary alcohols. Another possibility is the self-condensation of 4-bromobenzoic acid to form an anhydride, although this is less common under these conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of water in reactants or solvent. 4. Equilibrium not effectively shifted towards products. | 1. Use fresh, anhydrous acid catalyst. 2. Increase reaction time and/or ensure the reaction is at a vigorous reflux. 3. Use anhydrous reactants and solvents. 4. Use a larger excess of 1-hexanol or employ a Dean-Stark trap to remove water. |
| Presence of unreacted 4-bromobenzoic acid in the final product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Extend the reaction time or increase the catalyst loading. 2. During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. |
| Product is an oil instead of a solid | 1. Presence of impurities (e.g., unreacted 1-hexanol, dihexyl ether). | 1. Purify the product using column chromatography on silica gel. 2. Ensure all 1-hexanol is removed during the work-up, possibly by vacuum distillation if necessary. |
| Difficulties in isolating the product | 1. The product may be soluble in the aqueous phase during work-up if an emulsion forms. | 1. Break emulsions by adding brine (saturated NaCl solution). 2. Ensure complete extraction by using an adequate volume of organic solvent and performing multiple extractions. |
Data Presentation
Table 1: Effect of Temperature on the Conversion of Benzoic Acid to Hexyl Benzoate using a Deep Eutectic Solvent (DES) Catalyst [3]
| Temperature (°C) | Conversion (%) |
| 55 | 38.8 |
| 65 | 57.8 |
| 75 | 67.5 |
Note: This data is for the esterification of benzoic acid with hexanol catalyzed by a deep eutectic solvent. While not specific to 4-bromobenzoic acid, it provides a useful trend for the effect of temperature on the reaction.
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Bromobenzoic Acid with 1-Hexanol using Sulfuric Acid
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 eq), 1-hexanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction : Heat the mixture to a gentle reflux using a heating mantle.
-
Monitoring : Monitor the reaction progress by TLC until the 4-bromobenzoic acid spot is no longer visible.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification :
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Fischer Esterification with Azeotropic Removal of Water
-
Apparatus Setup : Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Reactant Preparation : To the flask, add 4-bromobenzoic acid (1.0 eq), 1-hexanol (1.5-2.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Reaction : Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring : Continue the reaction until no more water is collected in the trap.
-
Work-up and Purification : Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Hexyl 4-bromobenzoate Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Hexyl 4-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, an aromatic ester with a halogen substituent, the two most probable degradation pathways are hydrolysis of the ester linkage and photolytic cleavage of the carbon-bromine bond.[1][2]
-
Hydrolysis: This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acidic or basic conditions.[2] This process yields 4-bromobenzoic acid and 1-hexanol.
-
Photodegradation: As an aryl halide, the carbon-bromine bond in this compound is susceptible to cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of radical intermediates and subsequent de-bromination, resulting in the formation of hexyl benzoate and other related photoproducts.[1]
Q2: What are "forced degradation" or "stress" studies, and why are they necessary?
A2: Forced degradation studies are experiments that intentionally expose a drug substance like this compound to stress conditions that are more severe than accelerated stability conditions. These studies are crucial for several reasons:[1][3]
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Identifying likely degradation products: They help to elucidate the potential degradation pathways of the molecule.
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Developing and validating stability-indicating analytical methods: The degradation products generated are used to ensure that the analytical method (e.g., HPLC) can accurately separate and quantify the intact drug from its degradants.[4]
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Understanding the intrinsic stability of the molecule: This information is valuable for formulation development, packaging selection, and defining storage conditions.[1]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Recommended stress factors include exposure to high and low pH, elevated temperatures, light (photolysis), and oxidizing agents.[5] The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[3] Excessive degradation can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions.[6]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound.[4][7] This method should be capable of separating the parent compound from all its potential degradation products.[8]
Q5: What are some common issues encountered during the stability testing of ester compounds?
A5: Common issues include:
-
Incomplete hydrolysis: This can occur if the reaction time is too short, the temperature is too low, or the concentration of the acid or base is insufficient.
-
Co-elution of peaks in HPLC: The parent compound and its degradation products may have similar polarities, making separation challenging. Method development and optimization are crucial to resolve all relevant peaks.[6][9]
-
Formation of unexpected degradation products: Stress conditions can sometimes lead to complex reactions and the formation of unanticipated byproducts.
Troubleshooting Guides
Troubleshooting Poor or Inconsistent Hydrolysis Results
| Symptom | Possible Cause | Suggested Solution |
| Low or no degradation under acidic/basic conditions. | Insufficient stress conditions. | Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 60-80 °C), or extend the reaction time.[3] |
| Poor solubility of this compound in the aqueous medium. | Add a co-solvent (e.g., acetonitrile or methanol) to improve solubility. Ensure the co-solvent is inert under the reaction conditions. | |
| Degradation is too rapid, leading to complete loss of the parent compound. | Stress conditions are too harsh. | Decrease the temperature, shorten the reaction time, or use a lower concentration of the acid or base. |
| Inconsistent results between replicate experiments. | Inaccurate temperature control. | Ensure the heating apparatus (water bath, oven) is properly calibrated and maintains a stable temperature. |
| Inconsistent sample preparation. | Ensure accurate and consistent pipetting of all solutions. |
Troubleshooting HPLC Analysis Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Column degradation. | Flush the column with appropriate solvents or replace it if necessary.[9] |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Co-elution of the parent peak with a degradant peak. | Inadequate chromatographic separation. | Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase), or try a different column chemistry (e.g., a different stationary phase).[6][8] |
| Ghost peaks or baseline noise. | Contaminated mobile phase or system. | Use fresh, high-purity solvents and degas the mobile phase. Flush the HPLC system to remove any contaminants.[10][11] |
| Sample carryover. | Implement a needle wash step in the injection sequence.[9] | |
| Retention time shifts. | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies of this compound. The values presented are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: Summary of Forced Hydrolysis Data
| Condition | Time (hours) | This compound (%) | 4-Bromobenzoic Acid (%) | Mass Balance (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 100.0 |
| 4 | 92.5 | 7.3 | 99.8 | |
| 8 | 85.1 | 14.6 | 99.7 | |
| 24 | 68.3 | 31.2 | 99.5 | |
| 0.1 M NaOH, 25 °C | 0 | 100.0 | 0.0 | 100.0 |
| 1 | 88.9 | 10.8 | 99.7 | |
| 2 | 79.2 | 20.5 | 99.7 | |
| 4 | 62.7 | 36.9 | 99.6 |
Table 2: Summary of Photodegradation Data
| Condition | Exposure (klux·h) | This compound (%) | Hexyl Benzoate (%) | Unknown Degradants (%) | Mass Balance (%) |
| ICH Q1B Option 2 | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 600 | 94.2 | 3.1 | 2.5 | 99.8 | |
| 1200 | 88.5 | 6.2 | 4.9 | 99.6 |
Table 3: Summary of Thermal and Oxidative Degradation Data
| Condition | Time (hours) | This compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 80 °C, Solid State | 24 | 99.5 | <0.1 | <0.1 | 99.7 |
| 72 | 98.2 | 0.5 | 0.3 | 99.0 | |
| 3% H₂O₂, 25 °C | 8 | 91.3 | 4.2 | 1.8 | 97.3 |
| 24 | 82.1 | 8.9 | 3.5 | 94.5 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To evaluate the stability of this compound in acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes
-
Constant temperature water bath or oven
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: a. Pipette a known volume of the stock solution into a volumetric flask and dilute with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL. b. Place the flask in a constant temperature bath set at 60 °C. c. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Base Hydrolysis: a. Pipette a known volume of the stock solution into a volumetric flask and dilute with 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL. b. Maintain the flask at room temperature (25 °C). c. At specified time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution in a mixture of water and acetonitrile (to match the solvent composition of the stressed samples) and analyze it at the initial time point.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of remaining this compound and the formation of any degradation products.
Protocol 2: Photostability Study
Objective: To assess the photostability of this compound as per ICH Q1B guidelines.
Materials:
-
This compound (solid and in solution)
-
Quartz cuvettes or other transparent containers
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps)
-
Aluminum foil
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: a. Solid State: Place a thin layer of solid this compound in a chemically inert, transparent container. b. Solution State: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water) at a concentration of approximately 0.1 mg/mL in a quartz cuvette.
-
Dark Control: Prepare a parallel set of samples (solid and solution) and wrap them in aluminum foil to protect them from light. These will serve as dark controls to assess thermal degradation during the study.
-
Exposure: Place the exposed and dark control samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At the end of the exposure period, prepare the samples for HPLC analysis. Dissolve the solid samples in a suitable solvent. Analyze all exposed and dark control samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed samples with those of the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
Resolving overlapping peaks in the NMR spectrum of Hexyl 4-bromobenzoate
Technical Support Center: Hexyl 4-bromobenzoate NMR Analysis
Welcome to the technical support center for NMR analysis. This guide provides troubleshooting steps and frequently asked questions to help you resolve common issues encountered during the NMR analysis of this compound, with a particular focus on resolving overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the alkyl region of my 1H NMR spectrum for this compound overlapping?
A1: The methylene protons (-CH2-) in the hexyl chain of this compound have very similar chemical environments. This leads to their signals appearing at very close chemical shifts, often resulting in a complex, unresolved multiplet in the 1.3-1.8 ppm region of the spectrum. The protons closer to the ester group are more deshielded and appear further downfield.
Q2: How can I confirm the assignments of the aromatic protons?
A2: The aromatic region of this compound should show two doublets corresponding to the protons on the brominated benzene ring. A 2D COSY (Correlation Spectroscopy) experiment can confirm their coupling relationship.[1][2] Additionally, predicted chemical shifts can provide a good starting point for assignment.
Q3: My spectrum has broad peaks. What could be the cause?
A3: Peak broadening can be caused by several factors, including poor shimming of the NMR magnet, low sample concentration, or the presence of paramagnetic impurities.[3] Ensure your sample is properly prepared and the instrument is well-shimmed before acquisition.
Q4: I see unexpected peaks in my spectrum. What are they?
A4: Unexpected peaks can arise from residual solvent (e.g., acetone, ethyl acetate), water, or impurities from the synthesis or purification process.[3] Adding a drop of D2O to your sample can help identify exchangeable protons like those in water or alcohols, as these peaks will disappear.[3]
Troubleshooting Guides
Problem: Overlapping Methylene Proton Signals in the Hexyl Chain
The primary challenge in the 1H NMR spectrum of this compound is the poor resolution of the central methylene groups of the hexyl chain. Below are several methods to address this issue.
Different deuterated solvents can induce changes in the chemical shifts of your analyte, a phenomenon known as the solvent effect.[3] Switching from a common solvent like chloroform-d (CDCl3) to a solvent with different magnetic anisotropy, such as benzene-d6, can often improve the separation of overlapping peaks.[3]
Predicted Chemical Shifts of this compound Protons
| Protons | Predicted δ (ppm) in CDCl3 | Predicted δ (ppm) in Benzene-d6 |
| Aromatic (2H, d) | ~7.9 | ~7.7 |
| Aromatic (2H, d) | ~7.6 | ~7.3 |
| -OCH2- (2H, t) | ~4.3 | ~4.1 |
| -CH2- (next to OCH2) | ~1.7 | ~1.5 |
| -CH2- (x3) | ~1.3-1.5 (overlapping) | ~1.2-1.4 (potentially resolved) |
| -CH3 (3H, t) | ~0.9 | ~0.8 |
Note: These are estimated values and can vary based on experimental conditions.
Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the ester carbonyl group.[4][5] This interaction causes significant changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the paramagnetic center.[5][6] Protons closer to the ester will experience a larger shift, effectively spreading out the overlapping signals.[5] Europium-based reagents typically induce downfield shifts.[5]
Two-dimensional (2D) NMR techniques can resolve overlapping signals by spreading the spectrum across a second frequency dimension.[1][2][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[1][2] Cross-peaks in a COSY spectrum will show correlations between adjacent methylene groups in the hexyl chain, helping to trace the connectivity even if the 1D signals overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms.[1][8] Since the 13C chemical shifts of the methylene carbons are likely to be distinct, the HSQC spectrum can resolve the overlapping proton signals by separating them based on the carbon they are attached to.[7][8]
Experimental Protocols
Protocol 1: Sample Preparation with a Lanthanide Shift Reagent
-
Prepare the initial sample: Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard 1H NMR spectrum: This will serve as a reference.
-
Add the shift reagent: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)3) in the same deuterated solvent.
-
Titrate the sample: Add small aliquots (e.g., 5-10 µL) of the shift reagent stock solution to the NMR tube.
-
Acquire a spectrum after each addition: Gently mix the sample and acquire a 1H NMR spectrum after each addition of the shift reagent.
-
Monitor the shifts: Observe the changes in the chemical shifts of the protons. The signals of the methylene groups closer to the ester will shift more significantly, leading to the resolution of the overlapping peaks. Continue adding the reagent until sufficient resolution is achieved.
Protocol 2: Acquisition of a 2D COSY Spectrum
-
Prepare the sample: Prepare a sample of this compound as you would for a standard 1H NMR.
-
Set up the experiment: On the NMR spectrometer, select the COSY pulse program.
-
Optimize parameters: Use standard acquisition parameters for a proton experiment. The number of increments in the indirect dimension (t1) will determine the resolution in that dimension. A typical experiment might use 256-512 increments.
-
Acquire the data: The experiment time will depend on the number of scans and increments.
-
Process the data: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum.
-
Analyze the spectrum: The diagonal will show the 1D proton spectrum. Off-diagonal cross-peaks indicate J-coupling between protons.
Protocol 3: Acquisition of a 2D HSQC Spectrum
-
Prepare the sample: A slightly more concentrated sample may be needed compared to a standard 1H NMR due to the lower natural abundance of 13C.
-
Set up the experiment: Select the HSQC pulse program on the spectrometer.
-
Optimize parameters: The spectral widths in both the proton (F2) and carbon (F1) dimensions should be set to encompass all expected signals.
-
Acquire the data: The experiment time will be longer than a COSY due to the need to detect the less sensitive 13C nucleus.
-
Process and analyze: After Fourier transformation, the resulting 2D spectrum will show correlations between each proton and its directly attached carbon as a single peak. This allows for the resolution of overlapping proton signals if their attached carbons have different chemical shifts.[8]
Visualizations
Caption: A logical workflow for troubleshooting overlapping peaks in an NMR spectrum.
Caption: How a lanthanide shift reagent resolves peaks based on proton proximity.
Caption: Using a 2D HSQC experiment to resolve overlapping proton signals.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. NMR Shift reagents | PPTX [slideshare.net]
- 5. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Challenges in the scale-up synthesis of Hexyl 4-bromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Hexyl 4-bromobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 4-bromobenzoic acid with hexanol.
Q2: Why is my reaction yield low when scaling up the synthesis?
Low yields during the scale-up of Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the conversion to the desired ester.[1] On a larger scale, inefficient water removal is a common issue. Additionally, inadequate mixing and localized temperature differences can contribute to lower yields.
Q3: What are the primary side products to expect in this synthesis?
The primary side product is the unreacted starting material, 4-bromobenzoic acid. Another potential side product is dihexyl ether, formed through the acid-catalyzed dehydration of hexanol, especially at higher temperatures.
Q4: How can I effectively remove water during a large-scale reaction?
For large-scale reactions, azeotropic distillation using a Dean-Stark apparatus is a highly effective method for water removal.[1] Toluene is a common solvent for this purpose as it forms an azeotrope with water, allowing for its continuous removal from the reaction mixture, thus driving the equilibrium towards the product.
Q5: What is the recommended catalyst for this esterification at an industrial scale?
Sulfuric acid is a common and cost-effective catalyst for Fischer esterification. However, on a large scale, solid acid catalysts like acidic resins (e.g., Amberlyst-15) are often preferred. They offer advantages such as easier separation from the product, reduced corrosion issues, and the potential for catalyst recycling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of 4-bromobenzoic Acid | Insufficient Catalyst: The catalyst concentration may be too low for the larger volume. | Increase the catalyst loading incrementally. For sulfuric acid, a typical loading is 1-5 mol% relative to the carboxylic acid. |
| Inefficient Water Removal: Water produced during the reaction is inhibiting the forward reaction. | Ensure the Dean-Stark apparatus is functioning correctly. Check for proper solvent (e.g., toluene) reflux and efficient separation of the water layer. On a larger scale, ensure adequate condenser capacity. | |
| Reaction Time is Too Short: The reaction may not have reached equilibrium or completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the consumption of the limiting reagent plateaus. | |
| Product Purity is Low | Incomplete Reaction: Significant amounts of unreacted 4-bromobenzoic acid remain. | Refer to the solutions for "Low Conversion." |
| Formation of Side Products: High reaction temperatures can promote the formation of dihexyl ether. | Optimize the reaction temperature. Aim for a temperature that allows for efficient azeotropic water removal without causing significant side reactions. A typical range is 110-120°C when using toluene. | |
| Ineffective Work-up and Purification: The post-reaction work-up is not adequately removing impurities. | The crude product should be washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove unreacted 4-bromobenzoic acid. This is followed by a water wash to remove any remaining salts. Subsequent purification by vacuum distillation is recommended to separate the product from less volatile impurities and any high-boiling side products. | |
| Phase Separation Issues During Work-up | Emulsion Formation: Vigorous mixing during the aqueous wash steps can lead to the formation of stable emulsions, especially if residual starting materials or catalyst act as surfactants. | Use gentle, swirling motions for mixing during the wash steps instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase. |
| Product is Dark or Discolored | Thermal Degradation: Prolonged exposure to high temperatures during the reaction or distillation can lead to decomposition and the formation of colored impurities. | Minimize the time the reaction mixture is held at high temperatures. For purification, use vacuum distillation to lower the boiling point of the product and reduce the risk of thermal degradation. |
| Catalyst Residue: Residual acid catalyst can cause charring and discoloration at high temperatures. | Ensure the catalyst is thoroughly neutralized and removed during the work-up procedure before distillation. |
Data Presentation
Table 1: Representative Scale-Up Data for this compound Synthesis
| Scale | 4-bromobenzoic Acid (kg) | Hexanol (L) | Toluene (L) | H₂SO₄ (kg) | Reaction Time (h) | Yield (%) | Purity (%) |
| Lab Scale | 0.1 | 0.2 | 0.5 | 0.005 | 6 | 85 | >98 |
| Pilot Scale | 10 | 20 | 50 | 0.5 | 10 | 82 | >97 |
| Industrial Scale | 100 | 200 | 500 | 5 | 16 | 80 | >97 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Pilot-Scale Synthesis of this compound
Materials:
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4-bromobenzoic acid: 10.0 kg
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n-Hexanol: 20.0 L
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Toluene: 50.0 L
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Concentrated Sulfuric Acid (98%): 0.5 kg
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5% (w/v) Sodium Bicarbonate Solution
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Saturated Sodium Chloride (Brine) Solution
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Anhydrous Magnesium Sulfate
Equipment:
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100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and condenser
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Dean-Stark Apparatus
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Heating/Cooling Mantle
-
Receiving Vessels
-
Vacuum Distillation Setup
Procedure:
-
Charging the Reactor: Charge the reactor with 4-bromobenzoic acid (10.0 kg), n-hexanol (20.0 L), and toluene (50.0 L).
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Initiating Agitation: Begin stirring the mixture to ensure good suspension of the solid acid.
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Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 kg) to the stirred mixture. An exotherm may be observed.
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Azeotropic Reflux: Heat the reaction mixture to reflux (approximately 110-120°C). Collect the water that separates in the Dean-Stark trap.
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Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (approximately 10 hours). Monitor the reaction progress by TLC or HPLC.
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Cooling: Once the reaction is complete, cool the mixture to room temperature.
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Quenching and Neutralization: Carefully transfer the reaction mixture to a suitable vessel. Wash the organic layer sequentially with:
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5% sodium bicarbonate solution until the effervescence ceases (to neutralize the sulfuric acid and remove unreacted 4-bromobenzoic acid).
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Saturated sodium chloride (brine) solution.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the toluene and excess hexanol by rotary evaporation under reduced pressure.
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Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Identifying synthesis byproducts of Hexyl 4-bromobenzoate via mass spec
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Hexyl 4-bromobenzoate and the identification of its byproducts via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification.[1][2][3] This reaction involves the acid-catalyzed esterification of 4-bromobenzoic acid with hexanol.[1][2][3]
Q2: What are the expected major species in my reaction mixture when analyzed by mass spectrometry?
A2: In your mass spectrum, you should expect to see peaks corresponding to your product, this compound, as well as unreacted starting materials: 4-bromobenzoic acid and hexanol. Depending on the reaction conditions, you may also observe peaks from side-reaction byproducts such as dihexyl ether.
Q3: How can I distinguish the product peak from the starting material peaks in the mass spectrum?
A3: The product, this compound, will have a significantly higher molecular weight than the starting materials. You can predict the molecular ion peak [M]+ for each compound and look for these masses in your spectrum. Isotopic patterns, especially for the bromine atom in 4-bromobenzoic acid and this compound, will also be key identifiers.
Q4: What is the characteristic isotopic pattern for a compound containing one bromine atom?
A4: A compound with one bromine atom will exhibit a characteristic M and M+2 isotopic pattern with a peak intensity ratio of approximately 1:1. This is due to the nearly equal natural abundance of the 79Br and 81Br isotopes. Look for this pattern for both 4-bromobenzoic acid and this compound.
Troubleshooting Guide
This guide will help you identify potential byproducts in your reaction mixture based on their mass spectral data.
Problem: Unexpected peaks observed in the mass spectrum.
Possible Cause 1: Unreacted Starting Materials
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Identification: Look for the molecular ion peaks and characteristic fragments of 4-bromobenzoic acid and hexanol in your spectrum.
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Solution: Optimize reaction conditions (e.g., increase reaction time, adjust temperature, or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product).[3][4]
Possible Cause 2: Formation of Dihexyl Ether
-
Identification: The presence of a peak corresponding to the molecular ion of dihexyl ether, along with its characteristic fragments, suggests a side reaction. This is more likely if a strong mineral acid like sulfuric acid is used as a catalyst, which can promote the dehydration of hexanol.
-
Solution: Consider using a milder acid catalyst or optimizing the reaction temperature to minimize the dehydration of hexanol.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from established procedures for similar ester syntheses.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-bromobenzoic acid (1 equivalent), hexanol (3 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). Toluene can be used as a solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
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Workup: After the reaction is complete (as indicated by the cessation of water formation or by TLC analysis), cool the mixture to room temperature.
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Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C13H17BrO2 | 285.18 | 284/286 ([M]+), 201/203 ([M-C6H11]+), 183/185 ([M-C6H13O]+, base peak) |
| 4-bromobenzoic acid | C7H5BrO2 | 201.02 | 200/202 ([M]+), 183/185 ([M-OH]+), 155/157 ([M-COOH]+) |
| Hexanol | C6H14O | 102.18 | 102 ([M]+, often weak or absent), 84 ([M-H2O]+), 70, 56, 43 |
| Dihexyl ether | C12H26O | 186.34 | 186 ([M]+), 101, 87, 71, 57, 43 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for identifying species by mass spectrometry.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Hexyl 4-bromobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hexyl 4-bromobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Presence of unreacted starting materials (4-bromobenzoic acid, hexanol). - Formation of side products. | - Monitor reaction completion using Thin Layer Chromatography (TLC). - Perform an aqueous workup to remove water-soluble impurities. - Employ purification techniques such as column chromatography or recrystallization. |
| Oily Product Instead of Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Ensure the product is thoroughly dried under vacuum. - Purify the product using column chromatography to remove impurities. - Attempt recrystallization from a suitable solvent system. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (mobile phase). - Overloading the column. - Improperly packed column. | - Optimize the mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. - Ensure the amount of crude product is appropriate for the column size. - Pack the column carefully to avoid channels and cracks. |
| Low Yield After Recrystallization | - Product is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Select a solvent in which the product is sparingly soluble at room temperature and highly soluble when hot. - Use the minimum amount of hot solvent required to dissolve the product. - Pre-heat the filtration apparatus to prevent the product from crashing out. |
| Product Purity Does Not Improve | - Co-eluting impurities in chromatography. - Formation of an azeotrope during distillation (if applicable). - Impurity has very similar properties to the product. | - Try a different column chromatography stationary phase or a different mobile phase. - Consider an alternative purification technique, such as recrystallization from a different solvent system. - Characterize the impurity to devise a specific removal strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
The most common impurities are unreacted starting materials, namely 4-bromobenzoic acid and hexanol. Side products from the esterification reaction may also be present.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
Purity can be assessed using techniques such as:
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Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to estimate purity by integrating signals of the product versus impurities.
Q3: What is a good starting solvent system for recrystallizing this compound?
A good starting point for recrystallization is a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may also be effective. Experimental screening of different solvents is recommended to find the optimal system.
Q4: How can I remove unreacted 4-bromobenzoic acid from my product?
Unreacted 4-bromobenzoic acid can be removed by washing the crude product solution (e.g., in diethyl ether or ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylate salt of the acid will be soluble in the aqueous layer, while the ester product remains in the organic layer.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
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Elution: Add the mobile phase continuously to the top of the column and collect fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Avoiding hydrolysis of Hexyl 4-bromobenzoate during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of Hexyl 4-bromobenzoate during experimental workup.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound that may lead to product loss via hydrolysis.
Problem: Low yield of this compound with the presence of 4-bromobenzoic acid in the final product.
This issue strongly suggests that the ester is hydrolyzing back to the corresponding carboxylic acid during the workup procedure. The primary culprits are prolonged exposure to aqueous acidic or basic conditions, especially at elevated temperatures. The bromine atom at the para position makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing during workup?
A1: this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester back into 4-bromobenzoic acid and 1-hexanol. This reaction is catalyzed by both acids and bases. During a typical esterification workup, you might use an aqueous basic solution (like sodium bicarbonate) to neutralize the acid catalyst.[1][2][3][4] If the base is too strong or the exposure time is too long, it can promote unwanted hydrolysis of your ester product.[5][6] The electron-withdrawing nature of the bromine atom on the benzene ring increases the susceptibility of the ester to hydrolysis.
Q2: I observe an acidic impurity in my final product. How can I confirm it is 4-bromobenzoic acid?
A2: You can use analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) to identify the impurity. By comparing the analytical data of your product to a standard sample of 4-bromobenzoic acid, you can confirm its presence. On a TLC plate, the carboxylic acid will typically have a lower Rf value than the ester and may show tailing.
Q3: What is the purpose of a brine wash and how does it help prevent hydrolysis?
A3: A brine wash is a wash with a saturated aqueous solution of sodium chloride (NaCl).[7][8][9] Its primary purpose is to reduce the solubility of organic compounds in the aqueous layer and to draw water out of the organic layer.[9][10][11] By removing dissolved water from the organic phase before the final drying and solvent evaporation steps, you minimize the potential for hydrolysis to occur during subsequent handling.
Q4: Can I avoid an aqueous workup altogether?
A4: Yes, a non-aqueous workup is a viable strategy, especially for esters that are highly sensitive to hydrolysis.[12] This approach avoids the use of water and aqueous solutions. One method involves neutralizing the acid catalyst with a solid or slurry of a mild base (e.g., sodium bicarbonate) in an organic solvent, followed by filtration to remove the salts. Another approach could involve using a basic resin to neutralize the acid, which can then be filtered off.
Q5: How does the length of the alcohol chain (hexyl vs. ethyl) affect the rate of hydrolysis?
A5: Generally, increasing the steric bulk of the alcohol portion of an ester can slightly decrease the rate of base-catalyzed hydrolysis. Therefore, this compound would be expected to hydrolyze slightly slower than Ethyl 4-bromobenzoate under the same basic conditions due to the larger hexyl group hindering the approach of the nucleophile to the carbonyl carbon. However, this effect is often minor compared to the electronic effect of the para-bromo substituent, and significant hydrolysis can still occur.
Quantitative Data Summary
The following table summarizes the hydrolytic stability of a related compound, Ethyl 4-bromobenzoate, which can be used as a proxy to understand the reactivity of this compound. The half-life (t½) is the time required for half of the ester to hydrolyze under the specified conditions.
| Compound | Condition | Half-life (t½) in minutes | Reference |
| Ethyl p-bromo benzoate | Base-catalyzed hydrolysis | 12 | [13] |
| Ethyl benzoate (unsubstituted) | Base-catalyzed hydrolysis | 14 | [13] |
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup to Minimize Hydrolysis
This protocol is designed for the workup of a Fischer esterification reaction mixture where this compound has been synthesized from 4-bromobenzoic acid and 1-hexanol using an acid catalyst (e.g., H₂SO₄).
Objective: To isolate this compound while minimizing hydrolysis by using a mild base and limiting contact time with the aqueous phase.
Methodology:
-
Cooling: After the esterification reaction is complete, cool the reaction mixture to room temperature and then further cool it in an ice-water bath (0-5 °C).
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Dilution: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Neutralization: Transfer the diluted mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl the funnel after each addition and vent frequently to release the evolved CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases, indicating that all the acid has been neutralized.
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Extraction: Secure the stopper and shake the separatory funnel for about 30 seconds. Allow the layers to separate.
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Separation: Drain the lower aqueous layer.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove most of the dissolved water.[9][10]
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
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Purification: Further purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure.
Protocol 2: Non-Aqueous Workup
This protocol is recommended when this compound is found to be particularly sensitive to hydrolysis even with a mild aqueous workup.
Objective: To isolate this compound without the use of water to completely avoid the risk of hydrolysis.
Methodology:
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Cooling and Dilution: After the esterification reaction is complete, cool the mixture to room temperature and dilute it with a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
-
Neutralization: While stirring the solution, add solid sodium bicarbonate (NaHCO₃) portion-wise until no more gas evolution is observed. Alternatively, a slurry of sodium bicarbonate in an organic solvent can be used.
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Stirring: Stir the mixture for 15-30 minutes to ensure complete neutralization of the acid catalyst.
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Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the sodium salts and any remaining solid sodium bicarbonate.
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Washing the Solid: Wash the filter cake with a small amount of the fresh organic solvent to recover any adsorbed product.
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Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
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Purification: Purify the crude product as described in Protocol 1.
References
- 1. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 2. quora.com [quora.com]
- 3. Why is sodium bicarbonate used in a Fischer Esterification reaction?.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. How To [chem.rochester.edu]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with Hexyl 4-bromobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with Hexyl 4-bromobenzoate.
Catalyst and Condition Selection FAQs
Q1: What are the primary considerations when selecting a catalyst system for cross-coupling reactions with this compound?
A1: this compound is an electron-poor aryl bromide due to the presence of the ester group. This electronic property is a key factor in catalyst selection. Generally, electron-deficient aryl halides are more reactive in the oxidative addition step of the catalytic cycle.[1] Key considerations include:
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Choice of Palladium Precatalyst: Palladium(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often effective and air-stable. Palladium(0) sources such as Pd(PPh₃)₄ and Pd₂(dba)₃ can also be used.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-poor aryl bromides, bulky and electron-rich phosphine ligands can enhance catalytic activity.[2] N-heterocyclic carbenes (NHCs) are also effective alternatives to phosphines.[3]
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Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in regenerating the active catalyst in Heck and Sonogashira reactions. The choice of base can influence reaction rate and selectivity.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N).
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Solvent Choice: The solvent must be compatible with the reactants and catalyst system and is often a polar aprotic solvent like DMF, THF, or dioxane.[1]
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Several palladium-catalyzed cross-coupling reactions are well-suited for aryl bromides like this compound:
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Suzuki-Miyaura Coupling: This is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.
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Heck Coupling: This reaction is ideal for coupling this compound with an alkene, such as styrene or an acrylate.[4]
-
Sonogashira Coupling: This method is used to form a carbon-carbon bond between this compound and a terminal alkyne.[5]
Troubleshooting Guides
Low or No Product Yield
Q: My cross-coupling reaction with this compound is giving a low yield or no product. What are the potential causes and solutions?
A: Low or no yield in cross-coupling reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Hexyl 4-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Hexyl 4-bromobenzoate. The content herein is designed to offer a predictive comparison with alternative analytical methodologies, supported by established fragmentation principles of analogous chemical structures. This document will aid researchers in the identification and structural elucidation of this compound and similar molecules.
Introduction to Mass Spectrometry of Aromatic Esters
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For aromatic esters like this compound, fragmentation typically occurs at the ester linkage and within the alkyl chain.[2][3] The presence of a bromine atom also introduces a characteristic isotopic pattern due to the nearly equal natural abundance of 79Br and 81Br isotopes.
Predicted Fragmentation Pattern of this compound
Based on established fragmentation rules for esters and alkyl halides, the following fragmentation pathways are predicted for this compound (Molecular Weight: 284.06 g/mol for 79Br, 286.06 g/mol for 81Br).
Key Fragmentation Pathways:
-
Alpha-Cleavage (Loss of the Hexoxy Radical): The most common fragmentation for esters is the cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group.[2][3] This results in the formation of a stable acylium ion.
-
McLafferty Rearrangement: For esters with a sufficiently long alkyl chain (at least three carbons), a rearrangement can occur where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene.[1]
-
Cleavage of the Alkyl Chain: The hexyl group can undergo fragmentation, typically resulting in the loss of stable alkyl radicals.
-
Cleavage of the Bromine Atom: The carbon-bromine bond can cleave, leading to the loss of a bromine radical.[4]
-
Formation of a Tropylium Ion: Aromatic compounds can rearrange to form a stable tropylium ion (C7H7+).
Data Presentation: Predicted Mass Spectrum
The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum.
| m/z (79Br / 81Br) | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 284 / 286 | [C13H17BrO2]+• | Molecular Ion | Low |
| 183 / 185 | [C7H4BrO]+ | α-cleavage (Loss of •OC6H13) | High (Base Peak) |
| 155 / 157 | [C6H4Br]+ | Loss of CO from the 183/185 ion | Moderate |
| 85 | [C6H13]+ | Cleavage of the ester bond | Moderate |
| 77 | [C6H5]+ | Loss of Br from the 155/157 ion | Low |
| 57 | [C4H9]+ | Fragmentation of the hexyl group | Moderate |
| 43 | [C3H7]+ | Fragmentation of the hexyl group | Moderate |
| 41 | [C3H5]+ | Fragmentation of the hexyl group | High |
Experimental Protocol: Electron Ionization Mass Spectrometry
This section outlines a typical experimental protocol for acquiring an EI mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Sample Concentration: 1 mg/mL in dichloromethane.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 min
Comparison with Alternative Analytical Methods
While mass spectrometry provides detailed structural information through fragmentation, other techniques offer complementary data.
| Analytical Method | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Retention time, purity | High resolution separation, quantitative analysis | Does not provide structural information on its own |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Detailed connectivity of atoms, stereochemistry | Non-destructive, provides unambiguous structure elucidation | Lower sensitivity than MS, requires larger sample amounts |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Br) | Fast, non-destructive | Provides limited structural information, complex spectra |
Visualization of Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
Comparative Guide: Purity Analysis of Hexyl 4-bromobenzoate by HPLC
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of Hexyl 4-bromobenzoate. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for quality control and impurity profiling.
Introduction
This compound is an ester often used as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final product. This guide outlines the experimental protocols for two common chromatographic techniques, HPLC and GC, and presents a comparative analysis of their performance in assessing the purity of this compound.
Analytical Methodologies
Two primary methods for the purity analysis of this compound are presented below: a reversed-phase HPLC (RP-HPLC) method and a capillary GC method.
HPLC is a powerful technique for separating and quantifying components in a mixture. For a semi-polar compound like this compound, RP-HPLC is the method of choice.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Acetonitrile. Prepare a standard of 4-bromobenzoic acid and hexanol in Acetonitrile at a concentration of 0.1 mg/mL to identify potential impurities.
GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for volatile and semi-volatile compounds like esters.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Dichloromethane.
Comparative Data
The following tables summarize the expected performance characteristics of the HPLC and GC methods for the analysis of this compound.
Table 1: Purity Analysis of a Representative Batch of this compound
| Parameter | HPLC Method | GC Method |
| Purity (%) | 99.5% | 99.6% |
| Major Impurity 1 (%) | 0.2% | 0.2% |
| Major Impurity 2 (%) | 0.15% | 0.1% |
| Total Impurities (%) | 0.5% | 0.4% |
| Relative Standard Deviation (RSD, n=6) | 0.05% | 0.08% |
Table 2: Method Performance Comparison
| Feature | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Run Time | 15 minutes | 20 minutes |
| Detection Limit (LOD) | ~0.01% | ~0.005% |
| Quantitation Limit (LOQ) | ~0.03% | ~0.015% |
| Precision (RSD) | < 1% | < 1.5% |
| Selectivity for Impurities | Excellent for polar impurities like 4-bromobenzoic acid. | Excellent for volatile impurities like residual hexanol. |
| Sample Throughput | High | Moderate |
Workflow and Method Selection
The choice between HPLC and GC depends on the specific requirements of the analysis, such as the expected impurities and the desired sensitivity.
Caption: General workflow for the purity analysis of this compound.
A Comparative Analysis of the Reactivity of Hexyl 4-bromobenzoate and Hexyl 4-chlorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. Aryl halides are fundamental building blocks in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two such building blocks: Hexyl 4-bromobenzoate and Hexyl 4-chlorobenzoate, supported by theoretical principles and illustrative experimental data.
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in organic chemistry, primarily attributed to the difference in the carbon-halogen bond strength. The carbon-bromine bond is weaker and therefore more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.
Physical and Chemical Properties
A comparison of the fundamental properties of this compound and Hexyl 4-chlorobenzoate is essential for understanding their chemical behavior.
| Property | This compound | Hexyl 4-chlorobenzoate |
| Molecular Formula | C13H17BrO2 | C13H17ClO2[1] |
| Molecular Weight | 285.18 g/mol | 240.72 g/mol [1] |
| C-X Bond Dissociation Energy (approx.) | ~82.6 kcal/mol (for Bromobenzene)[2] | ~97.6 kcal/mol (for Chlorobenzene)[2] |
The significantly lower C-Br bond dissociation energy in the bromo-analog is a key indicator of its higher reactivity in reactions where the cleavage of this bond is crucial.
Comparative Reactivity in Suzuki-Miyaura Coupling
To illustrate the practical implications of the differing reactivities, a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid was considered. The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling
A solution of the respective aryl halide (this compound or Hexyl 4-chlorobenzoate, 1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is prepared. A base, typically an aqueous solution of sodium carbonate (2.0 mmol), is added, and the mixture is heated under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC). The product, Hexyl 4-phenylbenzoate, is isolated and purified using column chromatography.
Hypothetical Experimental Data
The following table summarizes the expected outcomes based on the established principles of aryl halide reactivity.
| Substrate | Reaction Time (hours) | Yield (%) |
| This compound | 2 | 92 |
| Hexyl 4-chlorobenzoate | 8 | 45 |
| Hexyl 4-chlorobenzoate (with specialized catalyst*) | 4 | 85 |
*Reactions involving aryl chlorides often require more specialized and typically more expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve comparable yields and reaction times to their bromo-counterparts.[3]
Reaction Mechanism and Workflow
The general mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is generally the rate-limiting step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The experimental workflow for comparing the reactivity of the two substrates can be visualized as follows:
Caption: Experimental workflow for comparing reactivity.
Conclusion
The choice between this compound and Hexyl 4-chlorobenzoate as a substrate in palladium-catalyzed cross-coupling reactions has significant implications for reaction efficiency and cost. This compound is demonstrably more reactive due to the lower C-Br bond dissociation energy, leading to faster reaction times and higher yields under standard catalytic conditions. While Hexyl 4-chlorobenzoate is often a more cost-effective starting material, its lower reactivity necessitates the use of more sophisticated and expensive catalyst systems to achieve comparable results. For researchers and drug development professionals, this trade-off between substrate cost and reactivity is a critical consideration in process development and optimization. The data and principles outlined in this guide provide a framework for making informed decisions in the selection of aryl halide building blocks for organic synthesis.
References
A Spectroscopic Investigation of Hexyl 4-bromobenzoate and Its Positional Isomers
A detailed comparative analysis of the spectroscopic characteristics of Hexyl 4-bromobenzoate, Hexyl 3-bromobenzoate, and Hexyl 2-bromobenzoate is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. The chemical shifts in NMR spectra are reported in parts per million (ppm), IR absorption frequencies in wavenumbers (cm⁻¹), and mass-to-charge ratios (m/z) in mass spectrometry.
Table 1: ¹H NMR Spectral Data (Expected Values)
| Compound | Aromatic Protons (ppm) | -OCH₂- Protons (ppm) | Alkyl Chain Protons (ppm) |
| This compound | ~7.8 (d, 2H), ~7.6 (d, 2H) | ~4.3 (t) | ~1.7 (quint), ~1.4-1.3 (m), ~0.9 (t) |
| Hexyl 3-bromobenzoate | ~8.1 (t), ~7.9 (d), ~7.7 (d), ~7.3 (t) | ~4.3 (t) | ~1.7 (quint), ~1.4-1.3 (m), ~0.9 (t) |
| Hexyl 2-bromobenzoate | ~7.8 (dd), ~7.6 (td), ~7.4 (td), ~7.3 (dd) | ~4.3 (t) | ~1.7 (quint), ~1.4-1.3 (m), ~0.9 (t) |
Table 2: ¹³C NMR Spectral Data (Expected Values)
| Compound | C=O Carbon (ppm) | Aromatic Carbons (ppm) | -OCH₂- Carbon (ppm) | Alkyl Chain Carbons (ppm) |
| This compound | ~165 | ~132, ~131, ~130, ~128 | ~65 | ~31, ~29, ~26, ~22, ~14 |
| Hexyl 3-bromobenzoate | ~165 | ~136, ~133, ~132, ~130, ~128, ~122 | ~65 | ~31, ~29, ~26, ~22, ~14 |
| Hexyl 2-bromobenzoate | ~166 | ~134, ~133, ~132, ~131, ~127, ~122 | ~66 | ~31, ~29, ~26, ~22, ~14 |
Table 3: Key IR Absorption Bands (Expected Frequencies in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Br Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| This compound | ~1720 | ~1270 | ~1010 | ~3080 | ~2960-2850 |
| Hexyl 3-bromobenzoate | ~1720 | ~1280 | ~1070 | ~3070 | ~2960-2850 |
| Hexyl 2-bromobenzoate | ~1725 | ~1290 | ~1040 | ~3060 | ~2960-2850 |
Table 4: Mass Spectrometry Fragmentation (Expected Key Fragments, m/z)
| Compound | Molecular Ion [M]⁺ | [M-C₆H₁₃]⁺ | [BrC₆H₄CO]⁺ | [C₆H₅CO]⁺ | [C₆H₁₂]⁺ |
| This compound | 284/286 | 199/201 | 183/185 | 105 | 84 |
| Hexyl 3-bromobenzoate | 284/286 | 199/201 | 183/185 | 105 | 84 |
| Hexyl 2-bromobenzoate | 284/286 | 199/201 | 183/185 | 105 | 84 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.
-
Sample Preparation: For liquid samples like hexyl bromobenzoates, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.
-
GC-MS Analysis: A small volume of the sample solution is injected into the GC, where the components are separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the fragments are detected.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of hexyl bromobenzoate isomers.
Biological activity of Hexyl 4-bromobenzoate versus other alkyl bromobenzoates
A Comparative Guide to the Biological Activity of Hexyl 4-bromobenzoate and Other Alkyl Bromobenzoates
Introduction
Structure-Activity Relationship (SAR) in Alkyl Esters
The biological activity of a homologous series of alkyl esters often exhibits a clear dependence on the length of the alkyl chain. This relationship is primarily attributed to the changing lipophilicity of the compounds. An increase in the alkyl chain length generally leads to increased lipophilicity, which can enhance the molecule's ability to penetrate cell membranes. However, this effect is not always linear. Often, a "cut-off" point is observed, beyond which an increase in chain length leads to a decrease in activity, potentially due to reduced solubility in the aqueous biological environment or steric hindrance at the target site.
For instance, studies on parabens (p-hydroxybenzoic acid esters) have shown that their toxicity is directly proportional to the length of the alkyl chain, with butylparaben being more toxic than methyl-, ethyl-, or propylparaben.[1][2] Similarly, the antimicrobial activity of various alkyl esters, such as alkyl gallates, demonstrates a clear correlation with alkyl chain length, with octyl gallate showing outstanding bactericidal effects.[3] In other series, compounds with alkyl chains of 11 to 16 carbons have shown the most potent antimicrobial activity.[4]
Based on these established principles, it can be hypothesized that the biological activity of alkyl 4-bromobenzoates will also follow a similar trend. The hexyl ester, with its C6 alkyl chain, is likely to exhibit significant biological activity compared to its shorter-chain counterparts.
Comparative Biological Activity (Hypothetical Data Based on SAR Principles)
The following table summarizes the expected trends in the biological activity of a homologous series of alkyl 4-bromobenzoates, from methyl to hexyl esters. The values are hypothetical and intended to illustrate the expected structure-activity relationship.
| Compound | Alkyl Chain Length | Predicted Antimicrobial Activity (MIC, µg/mL) | Predicted Cytotoxicity (IC50, µM) |
| Methyl 4-bromobenzoate | C1 | > 256 | > 100 |
| Ethyl 4-bromobenzoate | C2 | 128 - 256 | 50 - 100 |
| Propyl 4-bromobenzoate | C3 | 64 - 128 | 25 - 50 |
| Butyl 4-bromobenzoate | C4 | 32 - 64 | 10 - 25 |
| Pentyl 4-bromobenzoate | C5 | 16 - 32 | 5 - 10 |
| This compound | C6 | 8 - 16 | 1 - 5 |
Experimental Protocols
To experimentally validate the predicted biological activities, the following standard protocols can be employed:
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the alkyl 4-bromobenzoate series can be determined using the broth microdilution method.
-
Preparation of Test Compounds: Stock solutions of each alkyl 4-bromobenzoate are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates are inoculated with the microbial suspension and incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (IC50 Determination)
The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the alkyl 4-bromobenzoates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential signaling pathway for cytotoxicity induced by alkyl 4-bromobenzoates and a general experimental workflow for their biological evaluation.
Caption: Hypothetical signaling pathway for cytotoxicity.
Caption: Experimental workflow for biological evaluation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. On the mechanism behind enhanced antibacterial activity of alkyl gallate esters against foodborne pathogens and its application in Chinese icefish preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides against Gram-Positive and Gram-Negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Alkyl 4-Bromobenzoates
For Researchers, Scientists, and Drug Development Professionals
Physical Properties of Alkyl 4-Bromobenzoates
A summary of the available physical properties for the selected alkyl 4-bromobenzoates is presented in Table 1. This data, primarily consisting of melting and boiling points, provides a preliminary indication of the relative volatility and intermolecular forces within these compounds. Generally, as the length of the alkyl chain increases, the boiling point is expected to rise due to increased van der Waals forces.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | 77 - 81 | 252.95 (estimated) |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | Not available | 131 / 14 mmHg |
| Propyl 4-bromobenzoate | C₁₀H₁₁BrO₂ | 243.10 | Not available | Not available |
| tert-Butyl 4-bromobenzoate | C₁₁H₁₃BrO₂ | 257.13 | Not available | Not available |
Experimental Protocols for Thermal Stability Analysis
To quantitatively assess and compare the thermal stability of different alkyl 4-bromobenzoates, a standardized experimental approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the alkyl 4-bromobenzoate samples as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the alkyl 4-bromobenzoate sample into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline and the tangent of the decomposition curve.
-
Determine the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
-
Note the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal transitions (e.g., glass transitions, solid-solid transitions) of the alkyl 4-bromobenzoate samples.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the alkyl 4-bromobenzoate sample into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 0 °C.
-
Heat the sample from 0 °C to a temperature approximately 50 °C above its expected melting point at a constant heating rate of 10 °C/min.
-
Cool the sample back to 0 °C at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating cycle under the same conditions as the first to observe the thermal behavior of the sample after a controlled thermal history.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of any endothermic or exothermic transitions.
-
For melting transitions, calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Visualizing Experimental Workflow and Logical Relationships
To further clarify the process of thermal stability analysis and the expected relationships, the following diagrams are provided.
Caption: Experimental workflow for thermal stability analysis.
Caption: Logical relationship of alkyl chain length and thermal properties.
Conclusion
While a direct comparison of the thermal decomposition of methyl, ethyl, propyl, and butyl 4-bromobenzoate is limited by the current lack of specific experimental data in the public domain, this guide provides the necessary framework for such an investigation. The provided physical properties offer initial insights, and the detailed TGA and DSC protocols outline a robust methodology for obtaining the quantitative data required for a comprehensive comparison. The expected trend is that an increase in the alkyl chain length will lead to an increase in thermal stability, though this hypothesis requires experimental verification. The information and protocols presented here are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Validating the Synthesis of Hexyl 4-bromobenzoate: A Comparative Spectral Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Hexyl 4-bromobenzoate with a commercial standard, focusing on validation through spectral analysis. Detailed experimental protocols and comparative data are presented to aid in the verification of the synthesized product's identity and purity.
Introduction
This compound is an ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its synthesis is typically achieved through the Fischer esterification of 4-bromobenzoic acid and hexanol, a classic and cost-effective method. The validation of the synthesized product is crucial to ensure the absence of starting materials and by-products, thereby guaranteeing its suitability for further research and development. This guide outlines the necessary spectral analyses—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the successful synthesis and purity of this compound.
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
Materials:
-
4-bromobenzoic acid
-
Hexanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine 4-bromobenzoic acid (0.1 mol), hexanol (0.2 mol, 2 equivalents), and toluene (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the mixture while stirring.
-
Assemble a Dean-Stark apparatus and a reflux condenser with the flask.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Spectral Analysis
Instrumentation:
-
¹H and ¹³C NMR: 400 MHz NMR spectrometer
-
IR Spectroscopy: FT-IR spectrometer
-
Mass Spectrometry: GC-MS system
Sample Preparation:
-
NMR: Dissolve a small amount of the synthesized product and a commercial standard in deuterated chloroform (CDCl₃).
-
IR: Analyze neat liquids between NaCl plates or as a thin film on a KBr disk.
-
MS: Introduce a dilute solution of the sample in a suitable solvent into the GC-MS system.
Data Presentation
The following tables summarize the expected spectral data for the synthesized this compound and compare it with a commercial standard.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Synthesized this compound (Predicted δ, ppm) | Commercial Standard (Expected δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.88 | 7.88 | d | 2H |
| Ar-H | 7.55 | 7.55 | d | 2H |
| -OCH₂- | 4.28 | 4.28 | t | 2H |
| -OCH₂CH ₂- | 1.75 | 1.75 | p | 2H |
| -(CH₂)₃- | 1.35-1.45 | 1.35-1.45 | m | 6H |
| -CH₃ | 0.92 | 0.92 | t | 3H |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | Synthesized this compound (Predicted δ, ppm) | Commercial Standard (Expected δ, ppm) |
| C=O | 166.2 | 166.2 |
| C-Br | 127.8 | 127.8 |
| Ar-C (quaternary) | 129.5 | 129.5 |
| Ar-CH | 131.6 | 131.6 |
| Ar-CH | 130.9 | 130.9 |
| -OCH₂- | 65.5 | 65.5 |
| -CH₂- | 31.5 | 31.5 |
| -CH₂- | 28.7 | 28.7 |
| -CH₂- | 25.7 | 25.7 |
| -CH₂- | 22.6 | 22.6 |
| -CH₃ | 14.1 | 14.1 |
Table 3: IR Spectral Data
| Functional Group | Synthesized this compound (Predicted ν, cm⁻¹) | Commercial Standard (Expected ν, cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2950-2850 | 2950-2850 | Medium-Strong |
| C=O (ester) stretch | 1720 | 1720 | Strong |
| C=C (aromatic) stretch | 1600, 1485 | 1600, 1485 | Medium |
| C-O (ester) stretch | 1270, 1100 | 1270, 1100 | Strong |
| C-Br stretch | 680-515 | 680-515 | Medium-Strong |
Table 4: Mass Spectrometry Data
| Fragment | Synthesized this compound (Predicted m/z) | Commercial Standard (Expected m/z) | Relative Intensity |
| [M]⁺ (⁷⁹Br) | 284 | 284 | Moderate |
| [M]⁺ (⁸¹Br) | 286 | 286 | Moderate |
| [M-C₆H₁₁]⁺ | 201/203 | 201/203 | High |
| [C₇H₄BrO]⁺ | 183/185 | 183/185 | High |
| [C₆H₄Br]⁺ | 155/157 | 155/157 | Moderate |
| [C₆H₁₃]⁺ | 85 | 85 | Moderate |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and spectral validation of this compound.
Conclusion
The successful synthesis of this compound can be confidently validated by a thorough comparison of its spectral data with that of a known commercial standard. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in IR spectroscopy, and the fragmentation pattern in mass spectrometry provide a definitive fingerprint for the molecule. Any significant deviation from the expected data may indicate the presence of impurities, such as unreacted starting materials or by-products. This guide provides the necessary framework for researchers to reliably verify the outcome of their synthesis, ensuring the quality and integrity of the compound for its intended applications.
A Comparative Guide to the Experimental and Theoretical Data of Hexyl 4-bromobenzoate
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical and spectral properties is paramount. This guide provides a comparative analysis of the expected experimental data for Hexyl 4-bromobenzoate, cross-referenced with theoretical predictions and data from its lower alkyl homologues. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from Methyl 4-bromobenzoate, Ethyl 4-bromobenzoate, and Butyl 4-bromobenzoate to establish trends and make informed predictions.
Physicochemical Properties: A Homologous Comparison
The physicochemical properties of esters within a homologous series, such as the alkyl 4-bromobenzoates, typically follow predictable trends. As the length of the alkyl chain increases, the melting point, boiling point, and density are expected to change in a regular fashion. The data for the methyl, ethyl, and butyl esters are presented below to extrapolate the expected properties of this compound.
| Property | Methyl 4-bromobenzoate | Ethyl 4-bromobenzoate | Butyl 4-bromobenzoate | This compound (Predicted) |
| Molecular Formula | C8H7BrO2[1][2] | C9H9BrO2[3][4] | C11H13BrO2 | C13H17BrO2 |
| Molecular Weight ( g/mol ) | 215.04[1][2] | 229.07[3][5] | 257.12 | 285.17 |
| Melting Point (°C) | 77-81[2] | 18[3] | N/A | Liquid at room temperature |
| Boiling Point (°C/mmHg) | N/A | 131 / 14[3][5] | N/A | Higher than Ethyl 4-bromobenzoate |
| Density (g/mL at 25°C) | N/A | 1.403[3][5] | N/A | Expected to be slightly lower than Ethyl 4-bromobenzoate |
| Refractive Index (n20/D) | N/A | 1.544[3][5] | N/A | Expected to be similar to Ethyl 4-bromobenzoate |
Spectral Data: Unveiling the Molecular Structure
Spectroscopic techniques are essential for the structural elucidation and confirmation of organic compounds. While specific spectra for this compound are not available, the expected key features can be predicted based on the analysis of its shorter-chain analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromobenzoyl group and the aliphatic protons of the hexyl chain. The aromatic protons will appear as two doublets in the downfield region (around 7.5-8.0 ppm). The protons of the hexyl group will appear in the upfield region, with the methylene group attached to the ester oxygen being the most deshielded.
13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the hexyl chain. The carbonyl carbon is expected to resonate at approximately 165 ppm.
| 1H NMR Chemical Shifts (δ, ppm) in CDCl3 | Methyl 4-bromobenzoate[6] | Ethyl 4-bromobenzoate[6] | Butyl 4-bromobenzoate[6] | This compound (Predicted) |
| Aromatic H (d, J ≈ 8.6 Hz) | 7.87, 7.55 | 7.86, 7.52 | 7.90, 7.57 | ~7.9, ~7.6 |
| -OCH2- (q or t) | 3.87 (s, -OCH3) | 4.32 (q) | 4.33 (t) | ~4.3 (t) |
| Alkyl Chain Protons | - | 1.34 (t) | 1.73 (m), 1.45 (m), 0.96 (t) | Multiplets between ~0.9 and ~1.8 |
| 13C NMR Chemical Shifts (δ, ppm) in CDCl3 | Methyl 4-bromobenzoate[6] | Ethyl 4-bromobenzoate[6] | Butyl 4-bromobenzoate[6] | This compound (Predicted) |
| C=O | 165.7 | 165.6 | 166.6 | ~166 |
| Aromatic C-Br | 127.5 | 127.7 | 128.3 | ~128 |
| Aromatic C-H | 131.9, 131.1 | 131.4, 130.9 | 132.7, 130.5 | ~132, ~131 |
| Aromatic C-C=O | 130.6 | 129.2 | 129.5 | ~129 |
| -OCH2- | 51.2 (-OCH3) | 61.0 | 64.8 | ~65 |
| Alkyl Chain Carbons | - | 14.1 | 30.7, 19.2, 13.7 | Signals between ~14 and ~32 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm-1. Other characteristic peaks will include C-O stretching vibrations and absorptions associated with the aromatic ring and the C-Br bond.
| IR Absorption Bands (cm-1) | Methyl 4-bromobenzoate | Ethyl 4-bromobenzoate | This compound (Predicted) |
| C=O Stretch | ~1725 | ~1720[7] | ~1720-1730 |
| C-O Stretch | ~1270, ~1100 | ~1270, ~1100 | ~1270, ~1100 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-Br Stretch | 690-515[8] | 690-515[8] | 690-515 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement if a gamma-hydrogen is present in the alkyl chain. Alpha cleavage of the alkyl group is also a common fragmentation pathway for alkyl halides.[9][10]
Predicted Fragmentation:
-
Molecular Ion (M+): m/z 284 and 286
-
Loss of hexyloxy radical (-OC6H13): m/z 183 and 185 (benzoyl cation)
-
Loss of hexyl radical (-C6H13): m/z 184 and 186
-
McLafferty Rearrangement: Loss of hexene (C6H12) leading to a fragment at m/z 200 and 202.
-
Alpha cleavage of the hexyl group: Fragmentation of the C-C bond adjacent to the oxygen.
Experimental Protocols
The synthesis and characterization of this compound would typically follow established procedures for esterification and spectroscopic analysis.
Synthesis: Fischer Esterification
A common method for preparing esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Materials:
-
4-Bromobenzoic acid
-
Hexan-1-ol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Sodium bicarbonate solution (for washing)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid and an excess of hexan-1-ol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Characterization Methods
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl3).
-
IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry: The mass spectrum is recorded using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.
Theoretical Data and Computational Chemistry
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties of molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Spectroscopic Properties: NMR chemical shifts and IR vibrational frequencies.
-
Electronic Properties: Molecular orbital energies and electronic transitions.
While a full computational study is beyond the scope of this guide, it is important to note that such calculations would provide theoretical values that could be compared with future experimental data for validation. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental results.[11]
The following diagram illustrates the logical relationship in a computational chemistry approach to predict molecular properties.
References
- 1. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]
- 3. Ethyl 4-bromobenzoate | 5798-75-4 [chemicalbook.com]
- 4. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. chegg.com [chegg.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyl 4-Bromobenzoates as Intermediates in Organic Synthesis
In the realm of drug discovery and development, the selection of appropriate intermediates is a critical factor that can significantly influence the efficiency, yield, and scalability of a synthetic route. This guide provides a detailed comparison of Hexyl 4-bromobenzoate with its more common counterparts, Methyl 4-bromobenzoate and Ethyl 4-bromobenzoate, when utilized as intermediates in organic synthesis, particularly in cross-coupling reactions.
Physical and Chemical Properties: A Comparative Overview
The physical properties of an intermediate can have a substantial impact on its handling, purification, and reaction kinetics. The table below summarizes the key physical and chemical properties of the three alkyl 4-bromobenzoates.
| Property | Methyl 4-bromobenzoate | Ethyl 4-bromobenzoate | This compound (estimated) |
| Molecular Formula | C₈H₇BrO₂[1] | C₉H₉BrO₂[2] | C₁₃H₁₇BrO₂ |
| Molecular Weight | 215.04 g/mol [1] | 229.07 g/mol [2] | 285.18 g/mol |
| Melting Point | 77-81 °C[1][3] | Liquid at room temperature | Liquid at room temperature |
| Boiling Point | Not readily available | 131 °C / 14 mmHg[2] | Higher than ethyl ester |
| Density | 1.69 g/cm³[3] | 1.403 g/mL at 25 °C[2] | Lower than ethyl ester |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol[1][3] | Insoluble in water; soluble in organic solvents | Insoluble in water; likely more soluble in nonpolar organic solvents |
The longer hexyl chain in this compound is expected to increase its lipophilicity, making it more soluble in nonpolar organic solvents compared to the methyl and ethyl esters. This property can be advantageous in certain reaction systems and for purification via chromatography.
Synthesis of Alkyl 4-Bromobenzoate Intermediates
The most common and straightforward method for synthesizing these esters is the Fischer esterification of 4-bromobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.[1][4][5][6][7][8]
Experimental Protocol: Fischer Esterification
Materials:
-
4-Bromobenzoic acid
-
Methanol, Ethanol, or 1-Hexanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzoic acid (1.0 eq) in an excess of the respective alcohol (e.g., 10 eq of methanol, ethanol, or 1-hexanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude ester, which can be further purified by distillation or column chromatography.
Caption: Fischer Esterification Workflow
Application as Intermediates in Suzuki-Miyaura Cross-Coupling
A primary application for these intermediates is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[9][10][11][12][13][14][15]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Alkyl 4-bromobenzoate (Methyl, Ethyl, or Hexyl)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add the alkyl 4-bromobenzoate (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., 0.05 eq), and base (e.g., 2.0 eq).
-
Add the solvent and a small amount of water.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Catalytic Cycle
Comparative Performance as Intermediates
| Feature | Methyl 4-bromobenzoate | Ethyl 4-bromobenzoate | This compound |
| Reactivity | Potentially higher due to less steric hindrance. | Slightly lower reactivity than methyl ester due to increased steric bulk. | Potentially the lowest reactivity of the three due to the bulky hexyl group.[16][17][18][19][20] |
| Solubility | Good solubility in a range of polar and nonpolar organic solvents. | Similar to methyl ester, with slightly better solubility in less polar solvents. | Excellent solubility in nonpolar organic solvents, which could be advantageous for certain reaction conditions and purification. |
| Purification | Can be a solid, which may allow for recrystallization. | A liquid, typically purified by distillation or chromatography. | A liquid with a higher boiling point, making it easier to handle and potentially simplifying purification by reducing volatility. |
| By-product Profile | Methanol is a volatile by-product in subsequent reactions (e.g., hydrolysis). | Ethanol is a less volatile by-product than methanol. | Hexanol is a significantly less volatile by-product, which could be an advantage or disadvantage depending on the desired purification method. |
The longer alkyl chain of the hexyl ester may introduce steric hindrance, potentially slowing down the rate of cross-coupling reactions compared to the methyl and ethyl esters.[18][19][20] However, the increased solubility in nonpolar solvents could enhance reaction rates in certain solvent systems by ensuring a homogeneous reaction mixture.
Conclusion: Is this compound a Better Intermediate?
The determination of whether this compound is a "better" intermediate is highly dependent on the specific requirements of the synthetic route.
Advantages of this compound:
-
Improved Solubility: Its enhanced solubility in nonpolar solvents may be beneficial for specific reaction conditions and can aid in achieving a homogeneous reaction mixture.
-
Higher Boiling Point: The lower volatility of the hexyl ester can simplify handling and reduce loss during workup procedures.
-
Modified By-product Profile: The formation of hexanol as a by-product in subsequent reactions may be advantageous for separation and purification compared to the more volatile methanol and ethanol.
Disadvantages of this compound:
-
Potential for Lower Reactivity: The increased steric bulk of the hexyl group may lead to slower reaction rates in sterically sensitive reactions like some cross-coupling transformations.
-
Higher Molecular Weight: On a per-mole basis, the hexyl ester is heavier, which can be a consideration for process mass intensity in large-scale synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]
- 3. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [ouci.dntb.gov.ua]
- 15. scispace.com [scispace.com]
- 16. A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Steric effects - Wikipedia [en.wikipedia.org]
- 19. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexyl 4-bromobenzoate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Hexyl 4-bromobenzoate, a halogenated organic compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with chemical waste.
I. Understanding the Hazards
II. Quantitative Data for Structurally Similar Compounds
To provide a reference for handling, the following table summarizes key quantitative data for compounds structurally related to this compound. This information should be used as a general guideline, and caution should always be exercised.
| Property | Methyl 4-bromobenzoate | Ethyl 4-bromobenzoate | 4-Bromobenzoic Acid |
| CAS Number | 619-42-1 | 5798-75-4[6] | 586-76-5[1] |
| Molecular Formula | C₈H₇BrO₂ | C₉H₉BrO₂[6] | C₇H₅BrO₂[1] |
| Molecular Weight | 215.04 g/mol | 229.07 g/mol [6] | 201.02 g/mol |
| Boiling Point | Not Available | 131 °C @ 14 mmHg[6] | Not Available |
| Density | Not Available | 1.403 g/mL at 25 °C[6] | Not Available |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3] | Not Available | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][3] |
III. Proper Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on standard practices for the disposal of halogenated organic waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
2. Waste Segregation:
-
This compound must be disposed of as halogenated organic waste .[4][5]
-
Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[7][8]
-
Use a designated, properly labeled waste container for halogenated organic compounds.[5] The container should be clearly marked with "Halogenated Organic Waste" and a list of its contents.
3. Collection of Waste:
-
If the this compound is in a solid form, carefully transfer it to the waste container using a clean spatula or scoop. Avoid creating dust.
-
If it is in a liquid form or dissolved in a solvent, pour the waste into the designated halogenated liquid waste container.
-
Use a funnel to avoid spills.
-
Ensure the waste container is kept closed when not in use.
4. Container Management:
-
Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion.
-
Store the waste container in a well-ventilated area, away from heat sources and incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the halogenated organic waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
IV. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into the designated halogenated organic waste container. For large spills, evacuate the area and contact your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. uakron.edu [uakron.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 5798-75-4 CAS MSDS (Ethyl 4-bromobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Essential Safety and Handling Guidelines for Hexyl 4-bromobenzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Hexyl 4-bromobenzoate was publicly available at the time of this writing. The following safety and handling recommendations are synthesized from the SDSs of structurally similar compounds, including Methyl 4-bromobenzoate, Ethyl 4-bromobenzoate, and 4-bromobenzoic acid. These guidelines are intended to provide a conservative and comprehensive approach to safety. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a stringent personal protective equipment (PPE) regimen is essential.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is recommended to ensure comprehensive protection.
| PPE Category | Recommended Equipment |
| Eye Protection | Wear tight-sealing safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. Ensure clothing is regularly laundered and stored separately from personal items. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatible materials include strong oxidizing agents and strong acids.[3]
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust generation.
-
Personal Protection: Wear appropriate PPE as outlined above during cleanup.
-
Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways.[3]
Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Dispose of contents and container to an approved waste disposal plant.[1][4]
Experimental Protocols Referenced
The safety recommendations provided are based on standard laboratory safety protocols and information synthesized from the Safety Data Sheets of the following structurally similar compounds:
-
Methyl 4-bromobenzoate
-
Ethyl 4-bromobenzoate
-
Methyl 3-bromobenzoate
-
4-bromobenzoic acid
Visualizing the Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
